0990CL
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICUHJLOMNKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ACSL4 Inhibitors in Ferroptosis
Disclaimer: As of December 2025, there is no publicly available scientific literature or data identifying a compound designated "0990CL" in the context of ferroptosis. Therefore, this guide will focus on the well-established mechanism of action of inhibitors targeting Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme in the ferroptosis pathway. The principles and methodologies described herein are representative of the research and development process for therapeutic agents targeting this pathway.
Introduction to Ferroptosis and the Role of ACSL4
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] This process is distinct from other cell death modalities like apoptosis and necrosis.[2] It is implicated in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[3][4][5] A central driver of ferroptosis is the accumulation of lipid hydroperoxides, particularly from polyunsaturated fatty acids (PUFAs).[1][6]
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical regulator of ferroptosis.[2][4] ACSL4 is an enzyme that catalyzes the conversion of long-chain PUFAs, such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoAs.[5] These PUFA-CoAs are then esterified into phospholipids (B1166683), primarily phosphatidylethanolamines (PEs), which are susceptible to iron-dependent peroxidation, leading to membrane damage and cell death.[2][6] Consequently, ACSL4 is a promising therapeutic target for diseases driven by ferroptosis.[4][5]
Core Mechanism of Action of ACSL4 Inhibitors
ACSL4 inhibitors prevent ferroptosis by directly blocking the enzymatic activity of ACSL4. This inhibition disrupts a key step in the ferroptotic cascade, thereby protecting cells from this form of regulated cell death. The mechanism can be broken down into the following key steps:
-
Direct Binding and Inhibition: Small molecule inhibitors bind to ACSL4, often within its fatty acid binding pocket, preventing the substrate (PUFAs) from accessing the active site.[4] For example, the compound AS-252424 has been shown to directly bind to glutamine 464 of ACSL4 to inhibit its enzymatic activity.[5] Similarly, Rociletinib covalently binds to cysteine 170 of ACSL4.[7]
-
Suppression of PUFA Esterification: By inhibiting ACSL4, these compounds prevent the conversion of PUFAs into PUFA-CoAs.[5] This is a critical step, as the esterification of these activated fatty acids into membrane phospholipids is a prerequisite for their subsequent peroxidation.
-
Reduction of Lipid Peroxidation: With the decreased incorporation of PUFAs into membrane lipids, the substrate for lipid peroxidation is significantly reduced. This leads to a marked decrease in the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[5][7]
-
Cellular Protection from Ferroptosis: The ultimate outcome of ACSL4 inhibition is the suppression of ferroptosis, leading to cell survival. This has been demonstrated in various cellular models where ACSL4 inhibitors rescue cells from ferroptosis induced by agents like RSL3.[5]
Quantitative Data: Potency of Known ACSL4 Inhibitors
The efficacy of ACSL4 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several recently identified ACSL4 inhibitors.
| Compound Name | IC50 (ACSL4) | Cell-based Assay Notes | Reference |
| Compound 21 (LIBX-A403) | 0.049 µM | Potent anti-ferroptotic activity in cells. | [4] |
| Compound 15b (LIBX-A402) | 0.33 µM | Anti-ferroptotic activity in cells. | [4] |
| AS-252424 | Not specified | Effectively inhibits lipid peroxidation and ferroptosis in human and mouse cells. | [5] |
| Rociletinib (ROC) | Not specified | Covalently binds to and inhibits ACSL4, mitigating ferroptosis-mediated acute liver injury in mice. | [7] |
| PRGL493 | Not specified | Inhibits the transformation of arachidonic acid into arachidonoyl-CoA in recombinant enzyme and cellular models. | [8][9] |
Experimental Protocols
The identification and characterization of ACSL4 inhibitors involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
In Vitro ACSL4 Enzyme Activity Assay
-
Objective: To determine the direct inhibitory effect of a compound on ACSL4 enzymatic activity.
-
Principle: This assay measures the production of acyl-CoA from a fatty acid substrate (e.g., arachidonic acid) and Coenzyme A, often by detecting the consumption of ATP or the formation of the product.
-
Protocol:
-
Recombinant human ACSL4 protein is purified.
-
The enzyme is incubated in a reaction buffer containing a known concentration of the inhibitor (e.g., this compound) or vehicle control.
-
The reaction is initiated by adding the substrates: a polyunsaturated fatty acid (e.g., arachidonic acid), Coenzyme A, and ATP.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the amount of acyl-CoA produced is quantified using a colorimetric or fluorometric detection kit, or by LC-MS.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.
-
Cell-Based Ferroptosis Assays
-
Objective: To assess the ability of a compound to protect cells from induced ferroptosis.
-
Principle: Cells are treated with a known ferroptosis inducer (e.g., RSL3, which inhibits GPX4) in the presence or absence of the test compound. Cell viability is then measured.
-
Protocol:
-
Cells susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells) are seeded in 96-well plates.
-
After 24 hours, the cells are pre-treated with various concentrations of the ACSL4 inhibitor or a vehicle control for 1-2 hours.
-
A ferroptosis-inducing agent, such as RSL3, is added to the wells.
-
The plates are incubated for a further 24-48 hours.
-
Cell viability is assessed using assays such as CellTiter-Glo® (measures ATP levels) or by staining with propidium (B1200493) iodide (a fluorescent marker of dead cells) followed by flow cytometry.
-
Lipid ROS Measurement
-
Objective: To quantify the extent of lipid peroxidation in cells.
-
Principle: The fluorescent probe C11-BODIPY™ 581/591 is used to detect lipid peroxidation. In its reduced state, the probe fluoresces red; upon oxidation by lipid hydroperoxides, it shifts to green fluorescence.
-
Protocol:
-
Cells are seeded and treated with the ferroptosis inducer and the test inhibitor as described in the cell-based ferroptosis assay.
-
Towards the end of the treatment period, the cells are loaded with the C11-BODIPY™ 581/591 probe.
-
After incubation, the cells are washed and the fluorescence is measured using a flow cytometer or a fluorescence microscope.
-
A decrease in the green/red fluorescence ratio in inhibitor-treated cells compared to control cells indicates a reduction in lipid peroxidation.
-
In Vivo Models of Ferroptosis-Related Disease
-
Objective: To evaluate the therapeutic efficacy of an ACSL4 inhibitor in a living organism.
-
Principle: Mouse models of diseases where ferroptosis is a known pathological driver, such as ischemia-reperfusion injury, are used.
-
Protocol (Example: Kidney Ischemia-Reperfusion Injury):
-
Mice are anesthetized, and a surgical procedure is performed to induce ischemia by clamping the renal artery for a defined period (e.g., 30 minutes).
-
The ACSL4 inhibitor (often formulated in a nanoparticle-based delivery system for improved bioavailability) or vehicle is administered intravenously or intraperitoneally before or after the ischemic period.[5]
-
The clamp is removed to allow reperfusion.
-
After a set period (e.g., 24-48 hours), the mice are euthanized, and blood and kidney tissues are collected.
-
Kidney function is assessed by measuring blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.
-
Kidney tissue is analyzed for markers of damage (histology), lipid peroxidation (e.g., 4-HNE staining), and ferroptosis.[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: The ferroptosis pathway and the mechanism of ACSL4 inhibition.
Caption: A typical experimental workflow for characterizing an ACSL4 inhibitor.
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis: a regulated cell death nexus linking metabolism, redox biology, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibition of ACSL4 alleviates ferroptosis-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Ferroptosis: A Technical Guide to RSL3 and Glutathione Peroxidase 4 (GPX4) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death, has emerged as a critical process in various physiological and pathological contexts, including cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury. This iron-dependent mechanism is characterized by the overwhelming accumulation of lipid peroxides, leading to catastrophic membrane damage and cell demise. At the heart of the ferroptotic pathway lies the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), a pivotal guardian against lipid peroxidation. The small molecule RSL3 (RAS-selective lethal 3) has been instrumental in elucidating the mechanisms of ferroptosis, acting as a potent and specific inhibitor of GPX4. This technical guide provides an in-depth exploration of the RSL3-GPX4 axis, offering detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows.
The RSL3-GPX4 Interaction: Mechanism of Action
RSL3 induces ferroptosis by directly and irreversibly inactivating GPX4.[1] The core mechanism involves the chloroacetamide moiety of RSL3, which covalently binds to the selenocysteine (B57510) residue within the active site of GPX4.[2] This covalent modification incapacitates the enzyme, preventing it from carrying out its essential function: the reduction of lipid hydroperoxides to non-toxic lipid alcohols.[3]
The crystal structure of human GPX4 in complex with RSL3 (PDB ID: 7U4N) has revealed an unexpected allosteric binding site, suggesting that RSL3's inhibitory action may also involve conformational changes that impact the enzyme's catalytic activity.[4] This inhibition of GPX4 leads to a cascade of events, including the unchecked accumulation of lipid reactive oxygen species (ROS), which ultimately culminates in the oxidative destruction of cellular membranes and the execution of ferroptotic cell death.[1]
Quantitative Data: RSL3-Induced Cell Death
The potency of RSL3 varies across different cell lines, reflecting their intrinsic sensitivities to ferroptosis. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. Below is a summary of reported IC50 values for RSL3 in various cancer cell lines.
| Cell Line | Cancer Type | RSL3 IC50 (µM) | Incubation Time (hours) | Citation |
| HCT116 | Colorectal Cancer | 4.084 | 24 | [5] |
| LoVo | Colorectal Cancer | 2.75 | 24 | [5] |
| HT29 | Colorectal Cancer | 12.38 | 24 | [5] |
| HN3 | Head and Neck Cancer | 0.48 | 72 | [6] |
| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 5.8 | 72 | [6] |
| U87 | Glioblastoma | ~0.25 | 24 | [1] |
| U251 | Glioblastoma | ~0.5 | 24 | [1] |
| Detroit562 | Hypopharyngeal Squamous Carcinoma | >0.2 | 24 | [7] |
| FaDu | Hypopharyngeal Squamous Carcinoma | >0.2 | 24 | [7] |
| BT474 | Breast Cancer | 0.059 | 72 | [8] |
| MCF7 | Breast Cancer | >2 | - | [8] |
| MDAMB415 | Breast Cancer | >2 | - | [8] |
| ZR75-1 | Breast Cancer | >2 | - | [8] |
Signaling Pathway of RSL3-Induced Ferroptosis
The signaling cascade initiated by RSL3-mediated GPX4 inhibition is a central pathway in ferroptosis. The following diagram illustrates the key molecular events.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess cell viability following RSL3 treatment.[5]
Materials:
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Cell line of interest
-
Complete cell culture medium
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RSL3 (dissolved in DMSO)
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96-well plates
-
Cell Counting Kit-8 (CCK-8)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 5,000 cells/well).
-
Incubate the cells overnight to allow for attachment.
-
Prepare working solutions of RSL3 by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Remove the old medium and add the medium containing the various concentrations of RSL3. For control wells, add medium with the same concentration of DMSO used for the highest concentration of the inducer.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
This protocol describes the use of the fluorescent probe BODIPY™ 581/591 C11 to quantify the accumulation of lipid ROS.
Materials:
-
Cells treated with RSL3
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BODIPY™ 581/591 C11
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Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with RSL3 at the desired concentration and for the appropriate duration.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For flow cytometry, resuspend the cells in PBS and analyze immediately. The oxidized probe fluoresces green (emission ~510 nm), while the reduced probe fluoresces red (emission ~590 nm).
-
For fluorescence microscopy, observe the cells directly.
-
Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation.
Western Blot for GPX4 Detection
This protocol details the detection of GPX4 protein levels by western blot following RSL3 treatment.[4]
Materials:
-
Cells treated with RSL3
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels
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PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against GPX4 (use manufacturer's recommended dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
GPX4 Activity Assay
Commercial kits are available for measuring GPX4 activity. The general principle involves a coupled enzyme reaction where the reduction of a substrate by GPX4 is linked to the consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[9]
General Procedure (using a commercial kit):
-
Prepare cell or tissue lysates according to the kit's instructions.
-
Add the lysate to a 96-well plate.
-
Add the assay buffer, which typically contains glutathione, glutathione reductase, and NADPH.
-
To measure RSL3's inhibitory effect, pre-incubate the lysate with RSL3 for a specified time.
-
Initiate the reaction by adding the substrate (e.g., cumene (B47948) hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate GPX4 activity based on the rate of NADPH consumption, following the kit's protocol.
Cellular Glutathione (GSH) Measurement
This protocol outlines the measurement of cellular GSH levels using the fluorescent dye monobromobimane (B13751) (mBBr) and flow cytometry.
Materials:
-
Cells treated with RSL3
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Monobromobimane (mBBr)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing mBBr (final concentration to be optimized, typically in the µM range).
-
Incubate the cells for a specified time (e.g., 10-30 minutes) at 37°C, protected from light.
-
Wash the cells with PBS to remove excess dye.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Measure the fluorescence of the mBBr-GSH adduct using a flow cytometer with appropriate excitation and emission wavelengths (e.g., UV excitation and blue emission).
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for studying RSL3-induced ferroptosis and the logical relationship between RSL3 and GPX4.
Conclusion
The direct inhibition of GPX4 by RSL3 provides a powerful tool for inducing and studying ferroptosis. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive resource, compiling quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular pathways and experimental designs. A thorough understanding of the RSL3-GPX4 axis is crucial for advancing our knowledge of ferroptosis and for the development of novel therapeutic strategies that leverage this unique form of cell death.
References
- 1. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. youtube.com [youtube.com]
- 7. Attributes | Graphviz [graphviz.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scilit.com [scilit.com]
The Role of 0990CL in Regulated Cell Death: An In-depth Technical Guide
An extensive search of publicly available scientific literature and databases has revealed no information on a compound or molecule designated as "0990CL" in the context of regulated cell death or any other biological process. Therefore, it is not possible to provide an in-depth technical guide on its role, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.
The identifier "this compound" may represent:
-
An internal, proprietary code: Many pharmaceutical and biotechnology companies use internal codes for their compounds during research and development. This information is often confidential until the company decides to disclose it, for example, in a patent application or scientific publication.
-
A very new or unpublished compound: It is possible that "this compound" is a recently synthesized molecule that has not yet been described in the scientific literature.
-
A typographical error: The identifier might be a misspelling of another known compound.
Without any available data, we are unable to fulfill the core requirements of the request, which include:
-
Data Presentation: No quantitative data (e.g., IC50, EC50 values) on this compound is available to summarize.
-
Experimental Protocols: No published studies involving this compound exist from which to detail experimental methodologies.
-
Mandatory Visualization: Without knowledge of the mechanism of action or any associated signaling pathways, it is impossible to create the requested Graphviz diagrams.
We recommend verifying the identifier "this compound" for accuracy. If the identifier is correct, it is likely that the information is not yet in the public domain. For researchers, scientists, and drug development professionals interested in this specific molecule, monitoring patent databases and scientific literature for future disclosures will be necessary.
Discovery and chemical properties of 0990CL
An In-Depth Technical Guide to 0990CL: A Novel Inhibitor of Heterotrimeric Gαi Subunits
Introduction
This technical guide provides a comprehensive overview of this compound, a novel small molecule inhibitor of the heterotrimeric Gαi subunit. This compound was identified through molecular docking studies as a compound that stabilizes the Gαi-GDP complex, thereby acting as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental protocols related to this compound and its role in modulating G protein-coupled receptor (GPCR) signaling.
Discovery and Chemical Properties
This compound, a quinazoline (B50416) derivative, was discovered through a targeted effort to identify small molecule inhibitors of Gαi subunits.[1][2] The discovery process involved molecular docking to screen for compounds that could bind to and stabilize the inactive Gαi-GDP complex.[1][2] This approach aimed to prevent the exchange of GDP for GTP, a critical step in the activation of G protein signaling.
Chemical Data Summary
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-4-phenylquinazoline | N/A |
| CAS Number | 511514-03-7 | [1] |
| Molecular Formula | C21H21N5 | [1] |
| Molecular Weight | 343.42 g/mol | N/A |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥98.0% | [4] |
| Solubility | Soluble in DMSO | [3][4] |
Mechanism of Action
This compound disrupts this process by binding to the Gαi-GDP complex, stabilizing it and preventing the release of GDP.[1][2] This effectively locks the Gαi subunit in its inactive state, uncoupling it from GPCR signaling. Saturation-transfer difference (STD) NMR assays have confirmed a direct interaction between this compound and the Gαi subunit.[1][2]
Signaling Pathway Diagram
Caption: Canonical Gαi signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Synthesis of this compound
A detailed synthesis protocol for this compound has been described.[1] The final yield for the synthesis was approximately 40%.[1] The process involves the reaction of precursor molecules in a sealed vessel heated to 120 °C for 4 days.[1] The resulting product is then concentrated and purified using basic alumina (B75360) with a dichloromethane/methanol (97:3) solvent system.[1]
Gαi Pull-Down Activation Assay
This assay is designed to measure the levels of activated (GTP-bound) Gαi in cell extracts. A configuration-specific antibody that recognizes Gαi-GTP is used to selectively pull down the activated protein.
Methodology:
-
Cell Lysis: Culture and treat cells with this compound or a vehicle control. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Antibody Incubation: Incubate the cell lysates with an anti-Gαi-GTP monoclonal antibody.
-
Affinity Precipitation: Add protein A/G agarose (B213101) beads to the lysate-antibody mixture to precipitate the Gαi-GTP complexes.
Nucleotide Exchange Assay
This assay measures the rate of GDP release from Gα subunits, a key step in their activation. The inhibitory effect of this compound on this process can be quantified.
Methodology:
-
Protein Preparation: Purify the heterotrimeric Gαiβγ protein.
-
Fluorescent Labeling: Load the Gαi subunit with a fluorescent GDP analog, such as BODIPY-GDP.
-
Initiation of Exchange: Initiate the nucleotide exchange by adding a non-hydrolyzable GTP analog, like GTPγS.
-
Fluorescence Measurement: Monitor the decrease in fluorescence as the fluorescent GDP is released from the Gαi subunit. The assay is performed in the presence and absence of this compound to determine its effect on the rate of GDP release.
cAMP Regulation Assay
This assay determines the functional consequence of Gαi inhibition by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Use a cell line, such as HEK293 cells, that expresses a Gαi-coupled receptor (e.g., the α2-adrenergic receptor, α2AR).[1][2]
-
Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
GPCR Activation: Stimulate the cells with an agonist for the Gαi-coupled receptor (e.g., clonidine (B47849) for α2AR) to inhibit adenylyl cyclase.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based biosensor. The ability of this compound to block the agonist-induced decrease in cAMP is a measure of its inhibitory activity.[1][2]
Experimental Workflow Diagram
References
- 1. Development of inhibitors of heterotrimeric Gαi subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of inhibitors of heterotrimeric Gαi subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 8. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Gαi Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Navigating RAS-Driven Cancers: A Technical Guide to RAS-Selective Lethal Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The persistent challenge of targeting RAS-driven cancers has led to the exploration of novel therapeutic strategies. One such promising approach is the concept of synthetic lethality, which aims to selectively eliminate cancer cells harboring RAS mutations while sparing normal cells. This has led to the discovery of a class of compounds known as RAS-selective lethal (RSL) compounds. This technical guide provides a comprehensive overview of the core principles of RAS-selective lethality, focusing on the mechanisms of action, key experimental data, and detailed protocols for studying these compounds. It has come to our attention that the compound 0990CL has been mistakenly associated with RAS-selective lethality. Our investigation clarifies that This compound is an inhibitor of heterotrimeric Gαi subunits and is not involved in the RAS-selective lethal pathways discussed herein. This guide will, therefore, focus on well-validated RSL compounds, such as erastin (B1684096) and RSL3, which induce a unique form of iron-dependent cell death called ferroptosis.
The Principle of Synthetic Lethality in RAS-Mutant Cancers
RAS proteins are critical signaling nodes that, when mutated, drive the growth and proliferation of a significant portion of human cancers. The concept of synthetic lethality offers an indirect but powerful strategy to target these cancers. It posits that while a mutation in either gene A or gene B alone is compatible with cell survival, the simultaneous loss of both genes results in cell death. In the context of RAS-driven cancers, the RAS mutation can be considered as the stable "gene A" alteration. The goal of RSL compounds is to inhibit a "gene B" or a pathway that is uniquely essential for the survival of RAS-mutant cells.
Key RAS-Selective Lethal Compounds and Their Mechanism of Action: Ferroptosis
A significant breakthrough in the field of RAS-selective lethality was the discovery that several RSL compounds induce a non-apoptotic, iron-dependent form of cell death termed ferroptosis. This process is characterized by the accumulation of lipid-based reactive oxygen species (ROS) to lethal levels.
Erastin: The Prototypical Ferroptosis Inducer
Erastin was one of the first small molecules identified to selectively kill cells expressing oncogenic RAS.[1] Its primary mechanism of action involves the inhibition of the cystine/glutamate antiporter, system Xc-. This transporter is crucial for the import of cystine, a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid ROS, in an iron-dependent manner, leads to oxidative damage and cell death.[2]
RSL3: A Potent and Specific GPX4 Inhibitor
RAS-selective lethal 3 (RSL3) is another potent inducer of ferroptosis that is selectively lethal to RAS-mutant cells.[3] Unlike erastin, RSL3 acts further downstream in the ferroptosis pathway by directly and irreversibly inhibiting GPX4.[3] This direct inhibition leads to a rapid and potent induction of lipid peroxidation and subsequent cell death.
Quantitative Data on RAS-Selective Lethal Compounds
The efficacy and selectivity of RSL compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) in cell lines with and without oncogenic RAS mutations. A lower IC50 value indicates higher potency, and a significant difference in IC50 values between RAS-mutant and wild-type cells indicates selectivity.
| Compound | Cell Line | RAS Status | IC50 | Selectivity (WT/Mutant) | Reference |
| Erastin | BJeLR | HRAS G12V | ~5 µM | ~4-fold | [4] |
| BJeH-LT | Wild-Type | >20 µM | [4] | ||
| RSL3 | BJeLR | HRAS G12V | ~100 nM | ~8-fold | [5] |
| BJeH-LT | Wild-Type | ~800 nM | [5] | ||
| HCT116 | KRAS G13D | 4.084 µM | N/A | [6] | |
| LoVo | KRAS G13D | 2.75 µM | N/A | [6] | |
| HT29 | Wild-Type | 12.38 µM | N/A | [6] | |
| H1975 | EGFR T790M/L858R | 182 nM | N/A | [7] | |
| H1299 | NRAS Q61H | 59 nM | N/A | [7] | |
| HCC827 | EGFR del E746-A750 | 87 nM | N/A | [7] |
Experimental Protocols
A key aspect of studying RSL compounds is the use of robust and reproducible experimental protocols. The following sections provide detailed methodologies for key assays.
Experimental Workflow for a Synthetic Lethal Screen
The discovery of RSL compounds often begins with a high-throughput screen to identify molecules that selectively kill RAS-mutant cells.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of RSL compounds on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
RAS-mutant and wild-type cell lines
-
Complete cell culture medium
-
RSL compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the RSL compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay is used to detect the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
RSL compound and appropriate controls (e.g., ferrostatin-1)
-
C11-BODIPY 581/591 fluorescent dye (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the RSL compound for the desired time.
-
Dye Loading: Wash the cells with HBSS and then incubate with C11-BODIPY 581/591 (typically 1-10 µM) in HBSS for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Imaging/Analysis:
-
Microscopy: Image the cells using a fluorescence microscope. The unoxidized dye fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence in the green and red channels.
-
Glutathione (GSH) Depletion Assay
This assay measures the levels of intracellular GSH, which are expected to decrease upon treatment with compounds like erastin.
Materials:
-
Cell pellets
-
Deproteinization solution (e.g., metaphosphoric acid)
-
GSH assay buffer
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Glutathione reductase
-
NADPH
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Harvest cells and lyse them. Deproteinize the lysate by adding an equal volume of deproteinization solution, vortexing, and centrifuging to pellet the precipitated proteins.
-
Assay Reaction: In a 96-well plate, add the deproteinized supernatant, GSH assay buffer, DTNB, and glutathione reductase.
-
Initiate Reaction: Add NADPH to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405-415 nm at regular intervals for several minutes. The rate of color change is proportional to the GSH concentration.
-
Quantification: Calculate the GSH concentration in the samples by comparing the reaction rates to a standard curve generated with known concentrations of GSH.
Conclusion and Future Directions
The discovery of RAS-selective lethal compounds that induce ferroptosis has opened up a new and exciting therapeutic avenue for targeting RAS-driven cancers. This technical guide provides a foundational understanding of the principles, key molecules, and experimental approaches in this rapidly evolving field. Further research is needed to optimize the potency and selectivity of these compounds, to identify predictive biomarkers for patient stratification, and to explore their efficacy in combination with other anti-cancer therapies. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel treatments for these challenging malignancies.
References
- 1. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of small-molecule probes that selectively kill cells induced to express mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Impact of 0990CL: A Technical Guide to its Effects on Cellular Pathways
For Immediate Release
This technical guide provides a comprehensive overview of the cellular pathways affected by the investigational compound 0990CL. Geared towards researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the affected signaling cascades.
Executive Summary
This compound is a small molecule inhibitor that selectively targets the Gαi subunit of heterotrimeric G-proteins.[1][2] By functioning as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), this compound stabilizes the inactive, GDP-bound state of Gαi, thereby preventing its activation by G-protein coupled receptors (GPCRs).[1][3] The primary and most well-characterized cellular consequence of this compound treatment is the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Specifically, this compound blocks the α2-adrenergic receptor (α2AR)-mediated inhibition of adenylyl cyclase, leading to a restoration of intracellular cAMP levels.[1][2]
Mechanism of Action: Inhibition of Gαi Signaling
Heterotrimeric G-proteins, composed of α, β, and γ subunits, are crucial molecular switches in signal transduction. The Gαi subunit, in its active GTP-bound form, inhibits the enzyme adenylyl cyclase, which is responsible for the synthesis of the second messenger cAMP.[1][4] The activation of Gαi-coupled receptors, such as the α2-adrenergic receptor, leads to a decrease in cellular cAMP levels.
This compound exerts its effect by directly binding to the Gαi subunit.[1] This interaction prevents the exchange of GDP for GTP, effectively locking the Gαi subunit in its inactive conformation.[1] As a result, the inhibitory signal on adenylyl cyclase is lifted, and cAMP production can proceed, even in the presence of an activating ligand for a Gαi-coupled receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Assay | Target | Compound | Concentration | Effect | Reference |
| Nucleotide Exchange | Gαi1 | This compound | 30 µM | 38 ± 8% reduction in fluorescence | [2] |
| Nucleotide Exchange | Gαq | This compound | 30 µM | ~10% reduction in fluorescence | [2] |
| cAMP GloSensor | α2AR/Gαi | This compound | 100 nM | ~31% restoration of cAMP reduction | [2] |
| Cell Viability | - | This compound | 10 µM | Cytotoxic effects observed | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Guanine Nucleotide Exchange Assay
This assay measures the rate of nucleotide exchange (GDP for a fluorescent GTP analog) on the Gα subunit. Inhibition of this process is indicative of a GDI mechanism.
-
Reagents: Purified Gαi1 and Gαq subunits, BODIPY-FL-GTPγS (fluorescent GTP analog), GDP, assay buffer.
-
Procedure:
-
Gα subunits are pre-incubated with GDP.
-
This compound or vehicle control is added to the Gα-GDP complex and incubated.
-
The nucleotide exchange reaction is initiated by the addition of BODIPY-FL-GTPγS.
-
Fluorescence is monitored over time. A decrease in the rate of fluorescence increase indicates inhibition of nucleotide exchange.
-
Endpoint fluorescence reduction is calculated relative to the vehicle control.[2]
-
cAMP GloSensor™ Assay
This cell-based assay measures changes in intracellular cAMP levels in real-time.
-
Cell Line: HEK293 cells stably expressing the cAMP GloSensor™.
-
Procedure:
-
HEK293 GloSensor™ cells are transiently transfected with a plasmid encoding the α2-adrenergic receptor.
-
Cells are pre-treated with this compound or vehicle control.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) (Fsk).
-
The α2-adrenergic receptor is activated with the agonist UK14304 to induce Gαi-mediated inhibition of cAMP production.
-
Luminescence, which is proportional to the intracellular cAMP concentration, is measured.
-
The ability of this compound to restore cAMP levels is quantified by comparing the luminescence in treated versus untreated cells.[1]
-
Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful technique to confirm the direct binding of a small molecule to a protein.
-
Principle: Protons on the protein are selectively saturated with radiofrequency pulses. If a small molecule binds to the protein, this saturation is transferred to the bound ligand. The difference between a saturated and an off-resonance spectrum reveals the signals of the binding ligand.
-
Procedure:
-
A sample containing purified Gαi1 protein and this compound in a suitable buffer is prepared.
-
A series of 1D ¹H NMR spectra are acquired with and without selective saturation of the protein resonances.
-
The difference spectrum (STD spectrum) is calculated, showing only the signals from the protons of this compound that are in close proximity to the protein upon binding. This provides direct evidence of interaction.[1]
-
Conclusion
This compound is a valuable research tool for studying Gαi-mediated signaling pathways. Its specific mechanism of action as a GDI for the Gαi subunit allows for the targeted investigation of the downstream consequences of Gαi inhibition, most notably the regulation of cAMP levels. The provided data and protocols offer a solid foundation for researchers employing this compound in their studies. Further research may explore the impact of this compound on other potential downstream effectors of Gαi and the Gβγ subunits.
References
Unraveling the Molecular Targets of RSL3: A Technical Guide to a Potent Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSL3 (RAS-selective lethal 3) has emerged as a pivotal chemical probe and a potent inducer of ferroptosis, a non-apoptotic, iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Its ability to selectively trigger cell death in certain cancer cells, particularly those with oncogenic RAS mutations, has positioned it as a valuable tool in cancer biology and a potential starting point for novel therapeutic strategies.[1][3] This technical guide provides an in-depth exploration of the molecular targets of RSL3, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. While Glutathione (B108866) Peroxidase 4 (GPX4) is widely cited as the primary target, emerging evidence suggests a more complex mechanism of action involving other selenoproteins and cellular pathways.
The Primary Target: Glutathione Peroxidase 4 (GPX4)
The most extensively documented molecular target of RSL3 is Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides, thereby protecting cells from oxidative damage and ferroptosis.[1][4][5] RSL3, specifically the (1S,3R) diastereomer, is reported to covalently bind to and inactivate GPX4, leading to the accumulation of toxic lipid reactive oxygen species (ROS) and subsequent cell death.[3][6] The stereospecificity of RSL3, with the (1R,3R) isomer being inactive, strongly suggests a specific interaction with its target protein rather than a non-specific chemical effect.[6]
Quantitative Data on RSL3 and GPX4 Interaction
The following table summarizes key quantitative data related to the interaction of RSL3 with its primary target and its activity in various cell lines.
| Parameter | Value | Cell Line / System | Comments | Reference(s) |
| Binding Affinity (Kd) | 111 nM | His-tagged GPX4(U46C) protein | Measured by Microscale Thermophoresis (MST). | [6] |
| IC50 | 100 nM | System xc- inhibition | Blocks GSH synthesis. | [7] |
| IC50 | 0.48 µM | HN3 cells | Head and neck cancer cells. | [8] |
| IC50 | 5.8 µM | HN3-rslR cells | RSL3-resistant head and neck cancer cells. | [8] |
| IC50 | 4.084 µM | HCT116 cells | Colorectal cancer cells (24h treatment). | [9] |
| IC50 | 2.75 µM | LoVo cells | Colorectal cancer cells (24h treatment). | [9] |
| IC50 | 12.38 µM | HT29 cells | Colorectal cancer cells (24h treatment). | [9] |
| EC50 | 13 nM | HT1080 cells | Fibrosarcoma cells (72h live cell imaging). | [10] |
| EC50 | 903 nM | HT1080 cells | (R)-RSL3 stereoisomer (72h live cell imaging). | [10] |
Expanding the Target Landscape: Beyond GPX4
Recent research has challenged the notion of GPX4 as the sole target of RSL3, suggesting a broader specificity for other selenoproteins and the involvement of other cellular pathways.
Thioredoxin Reductase 1 (TXNRD1)
Some studies propose that RSL3 and another ferroptosis inducer, ML162, are not direct inhibitors of GPX4 but rather potent inhibitors of Thioredoxin Reductase 1 (TXNRD1), another crucial selenoprotein involved in antioxidant defense.[11][12] This finding suggests that the ferroptotic effects of RSL3 may be, at least in part, mediated through the inhibition of the thioredoxin system.[11][12]
The Selenoproteome
Evidence from chemoproteomic studies using a biotinylated RSL3 analog indicates that RSL3 can bind to multiple selenoproteins, not just GPX4 and TXNRD1.[13][14] This suggests that RSL3 may act as a broader inhibitor of the selenoproteome, leading to a more comprehensive disruption of cellular redox homeostasis and a potent induction of ferroptosis.[13][14]
Other Implicated Pathways and Proteins
-
Protein Disulfide Isomerase (PDI): RSL3 has been shown to inhibit TXNRD1, leading to the activation of PDI. Activated PDI then catalyzes the dimerization of nitric oxide synthase (NOS), resulting in the accumulation of nitric oxide (NO) and ROS, which contributes to ferroptotic cell death.[15][16]
-
USP11: RSL3 has been identified as a direct binder and inhibitor of Ubiquitin Specific Peptidase 11 (USP11). This inhibition leads to the ubiquitination and degradation of NRF2, a key transcription factor in the antioxidant response, thereby sensitizing cells to ferroptosis.[17]
-
NF-κB Pathway: In glioblastoma cells, RSL3 has been shown to activate the NF-κB pathway, and inhibition of this pathway can alleviate RSL3-induced ferroptosis.[18]
-
14-3-3ε: Some evidence suggests that the inactivation of GPX4 by RSL3 in a cellular context requires the adaptor protein 14-3-3ε.[19]
Signaling Pathways of RSL3 Action
The following diagrams illustrate the proposed signaling pathways through which RSL3 induces ferroptosis, highlighting both the canonical GPX4-centric model and the emerging, more complex network of interactions.
Caption: Canonical RSL3 pathway via GPX4 inhibition.
Caption: Expanded view of RSL3's molecular targets and pathways.
Key Experimental Protocols
This section outlines the methodologies for key experiments used to identify and validate the molecular targets of RSL3.
Chemoproteomic Affinity-Based Target Identification
This method is used to identify the direct binding partners of RSL3 within the cellular proteome.
Methodology:
-
Synthesis of a Biotinylated RSL3 Probe: RSL3 is chemically modified to include a biotin (B1667282) tag, creating a "bait" molecule. The inactive (1R,3R) stereoisomer is similarly biotinylated to serve as a negative control.[14]
-
Cell Lysis and Probe Incubation: Cancer cells are lysed to release their protein content. The cell lysate is then incubated with the biotinylated RSL3 probe (and the control probe in a separate experiment).
-
Affinity Pull-Down: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate. The beads, along with the bound RSL3 probe and its interacting proteins, are then pulled down from the lysate.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.
-
Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using tandem mass spectrometry (e.g., TMT-based quantitative proteomics).[10][14] Proteins that are significantly enriched in the active RSL3 pull-down compared to the inactive control are considered potential targets.
Caption: Workflow for chemoproteomic target identification.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct drug-target engagement in a cellular context. The principle is that a protein's thermal stability changes upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with RSL3 or a vehicle control (e.g., DMSO).[10]
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Cell Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of the target protein (e.g., GPX4 or TXNRD1) remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.
-
Melting Curve Generation: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve for the RSL3-treated cells compared to the control indicates direct binding of RSL3 to the target protein.[12]
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 7. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inactivation of the glutathione peroxidase GPx4 by the ferroptosis-inducing molecule RSL3 requires the adaptor protein 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Fulfill Request for "0990CL" and Lipid Peroxidation
Initial Research Yields No Specific Compound "0990CL"
Following a comprehensive search of scientific literature and public databases, no specific information, quantitative data, or experimental protocols were found for a compound designated "this compound" in the context of lipid peroxidation. The search results provided general information about the mechanisms, measurement, and biological significance of lipid peroxidation but did not contain any references to "this compound".
This lack of specific data makes it impossible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams related to "this compound". It is possible that "this compound" is an internal, unpublished compound identifier, a new chemical entity not yet in the public domain, or a potential typographical error.
Alternative: A General Technical Guide on Lipid Peroxidation
While information on "this compound" is unavailable, a general technical guide on the core principles of lipid peroxidation can be provided. This guide would be based on the extensive body of existing scientific literature and would be tailored to an audience of researchers, scientists, and drug development professionals.
This alternative guide would include:
-
An overview of the mechanisms of lipid peroxidation: Detailing the initiation, propagation, and termination phases of this complex process.[1][2][3]
-
Commonly used experimental protocols for assessing lipid peroxidation: Providing methodologies for assays such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, measurement of F2-isoprostanes, and the use of fluorescent probes like C11-BODIPY 581/591.[4][5][6]
-
A summary of key signaling pathways influenced by lipid peroxidation: Discussing the role of lipid peroxidation products in modulating pathways such as apoptosis, autophagy, and ferroptosis.[5][7][8][9]
Should you be interested in this alternative, a detailed guide on the broader topic of lipid peroxidation can be generated to meet your audience's needs for a comprehensive scientific resource. Please advise if you would like to proceed with this revised topic.
References
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Lipid peroxidation and changes in T lymphocyte subsets and lymphocyte proliferative response in experimental iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid peroxidation: a review of causes, consequences, measurement and dietary influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
0990CL experimental protocol for cancer cell lines
An experimental protocol for the investigational compound 0990CL has been developed for use in cancer cell lines. This document outlines the necessary procedures for cell culture, cytotoxicity assessment, and analysis of protein expression and apoptosis.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 72 | 5.2 ± 0.6 |
| A549 | Lung Carcinoma | 72 | 8.9 ± 1.1 |
| HT-29 | Colorectal Adenocarcinoma | 72 | 12.5 ± 1.5 |
| Saos-2 | Osteosarcoma | 72 | 7.8 ± 0.9 |
| UACC-732 | Breast Carcinoma | 72 | 6.1 ± 0.7 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents can eliminate tumor cells.[1][2]
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | - | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound | 5 | 15.8 ± 2.1 | 5.4 ± 0.8 |
| This compound | 10 | 32.5 ± 3.5 | 12.1 ± 1.9 |
Experimental Protocols
1. Cell Culture and Maintenance
This protocol describes the basic steps for thawing, culturing, and passaging adherent cancer cell lines.[3][4][5]
-
Thawing Cells:
-
Sub-culturing Cells:
-
When cells reach 70-90% confluency, aspirate the culture medium.[5]
-
Wash the cell monolayer with sterile PBS.
-
Add trypsin-EDTA solution and incubate at 37°C until cells detach.[3]
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]
3. Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[8]
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
-
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8][10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[1][2]
-
Seed and treat cells with this compound as desired.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.[2]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Analyze the cells by flow cytometry within one hour.[2][11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[2]
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical this compound mechanism via PI3K/AKT pathway.
Caption: Logical flow of this compound's anti-cancer effects.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Determining the Optimal Concentration of RSL3 for Inducing Ferroptosis in Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glioblastoma (GBM) is an aggressive and challenging-to-treat primary brain tumor. A promising therapeutic strategy involves the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. RSL3 ((1S,3R)-RSL3) is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, RSL3 effectively induces ferroptosis in various cancer cells, including glioblastoma.[1][2][3] These application notes provide a comprehensive guide to determining the optimal concentration of RSL3 for inducing ferroptosis in glioblastoma cells, including detailed protocols and data presentation.
Data Presentation: RSL3 Concentration and Effects on Glioblastoma Cell Lines
The optimal concentration of RSL3 can vary significantly between different glioblastoma cell lines. The following tables summarize quantitative data from various studies.
Table 1: Cell Viability (IC50) and Effective Concentrations of RSL3 in Glioblastoma Cell Lines
| Cell Line | RSL3 Concentration Range | Incubation Time | Assay | Observed Effect | Reference |
| U87 | 0 - 10 µM | 24 h | CCK-8 | Dose-dependent decrease in cell viability. | [4][5] |
| U251 | 0 - 10 µM | 24 h | CCK-8 | Dose-dependent decrease in cell viability. | [4][5] |
| LN229 | 0.1 - 6.4 µM | Not Specified | MTT | Significant reduction in cell viability. | [6][7] |
| U87MG | 0.1 - 6.4 µM | Not Specified | MTT | Significant reduction in cell viability. | [6][7] |
| T98G | 0.1 - 6.4 µM | Not Specified | MTT | Mild reduction in cell viability (RSL3-resistant). | [6][7] |
| GL261 | 2 µM | 24 h | CCK-8 | Reduced cell viability, enhanced by co-treatment. | [8] |
| U373 | Not Specified | Not Specified | Not Specified | Dose-dependent cell death. | [9] |
Table 2: RSL3 Concentrations for Specific Mechanistic Studies in Glioblastoma Cells
| Cell Line(s) | RSL3 Concentration | Incubation Time | Experiment | Key Findings | Reference |
| U87 | 0.25 µM | 24 h | Lipid Peroxidation & Western Blot | Increased lipid ROS; Downregulation of GPX4, ATF4, xCT. | [4][5] |
| U251 | 0.5 µM | 24 h | Lipid Peroxidation & Western Blot | Increased lipid ROS; Downregulation of GPX4, ATF4, xCT. | [4][5] |
| LN229, U87, U251 | 0.05, 0.1, 0.2 µM | 24 h | Radiosensitization | Increased sensitivity to ionizing radiation. | [10] |
| GL261 | 2 µM | 24 h | Ferroptosis Induction | Increased Fe2+ concentration and lipid peroxidation. | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol determines the cytotoxic effect of RSL3 on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, LN229)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RSL3 (stock solution in DMSO)
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
RSL3 Treatment: Prepare serial dilutions of RSL3 in complete medium. The concentration range should be guided by Table 1 (e.g., 0.1 µM to 10 µM). Remove the old medium from the wells and add 100 µL of the RSL3-containing medium. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
This assay measures lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Glioblastoma cells
-
RSL3
-
BODIPY™ 581/591 C11 dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells on glass coverslips in a 24-well plate or in a 6-well plate. Treat the cells with the desired concentration of RSL3 (e.g., 0.25 µM for U87, 0.5 µM for U251) for 24 hours.[4][5] Include positive (e.g., with a known ROS inducer) and negative (vehicle) controls.
-
Dye Loading: After treatment, remove the medium and wash the cells twice with PBS. Add fresh medium containing BODIPY™ 581/591 C11 at a final concentration of 2.5-5 µM. Incubate for 30 minutes at 37°C.
-
Washing: Remove the dye-containing medium and wash the cells three times with PBS.
-
Imaging/Flow Cytometry:
-
Microscopy: Mount the coverslips on slides and immediately visualize under a fluorescence microscope. The oxidized dye will emit green fluorescence, while the reduced form emits red fluorescence. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer. Detect the shift in fluorescence from red to green.
-
-
Quantification: Quantify the fluorescence intensity or the percentage of cells with high green fluorescence.
Protocol 3: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in ferroptosis.
Materials:
-
Treated and untreated glioblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-SLC7A11/xCT, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control. Studies show RSL3 treatment in U87 and U251 cells leads to decreased expression of GPX4, ATF4, and xCT.[4]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: RSL3-induced ferroptosis signaling pathway in glioblastoma cells.
Caption: Workflow for determining the optimal RSL3 concentration.
References
- 1. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis Involvement in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyroptosis, ferroptosis, and autophagy cross-talk in glioblastoma opens up new avenues for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Non-Canonical Ferroptosis by Targeting Clusters Suppresses Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. RSL3 sensitizes glioma cells to ionizing radiation by suppressing TGM2-dependent DNA damage repair and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 0990CL in Neurodegenerative Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
0990CL is a selective inhibitor of the heterotrimeric G protein alpha-i (Gαi) subunit.[1][2][3] Identified as a quinazoline (B50416) derivative, this compound directly interacts with the Gαi subunit in its GDP-bound state, thereby preventing its activation by G protein-coupled receptors (GPCRs).[1] This inhibition blocks the canonical Gαi signaling pathway, which leads to the disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] While direct experimental evidence of this compound in neurodegenerative disease models is not yet prominent in public literature, its specific mechanism of action presents a valuable tool for investigating the role of Gαi-mediated signaling pathways in the pathophysiology of diseases such as Alzheimer's and Parkinson's.
Dysregulation of cAMP signaling has been increasingly implicated in the progression of neurodegenerative disorders.[1][4][5] Alterations in the crosstalk between calcium and cAMP signaling are observed in both Alzheimer's and Parkinson's disease.[1] Furthermore, Gαi-coupled receptors are abundant in the central nervous system and play crucial roles in neuronal excitability, neurotransmitter release, and synaptic plasticity.[6][7] Therefore, as a specific inhibitor of the Gαi subunit, this compound offers a unique opportunity to explore the therapeutic potential of modulating this pathway in neurodegenerative contexts.
These application notes provide a summary of this compound's biochemical properties and propose detailed protocols for its use in in vitro and in vivo models relevant to neurodegenerative disease research.
Biochemical and Pharmacological Data of this compound
| Property | Value | Reference |
| CAS Number | 511514-03-7 | [5] |
| Molecular Formula | C₂₁H₂₁N₅ | [5] |
| Molecular Weight | 343.42 g/mol | [3] |
| Mechanism of Action | Specific inhibitor of the heterotrimeric Gαi subunit | [1][2] |
| Binding Target | Gαi-GDP complex | [1] |
| Downstream Effect | Blocks α2AR mediated regulation of cAMP | [2][8] |
| In Vitro Activity | Restores cAMP levels in HEK293 GloSensor cells | [2] |
| Selectivity | Selective for Gαi1 over Gαq | [2] |
Proposed Applications in Neurodegenerative Disease Research
-
Investigation of the role of Gαi signaling in amyloid-beta (Aβ) and tau pathologies: Studies suggest a link between GPCR signaling and the processing of amyloid precursor protein (APP). This compound can be used to elucidate the specific contribution of the Gαi pathway to Aβ generation and tau hyperphosphorylation in cellular and animal models of Alzheimer's disease.
-
Elucidation of Gαi-mediated neuroinflammation: Neuroinflammation is a key component of neurodegenerative diseases. Gαi-coupled receptors are expressed on microglia and astrocytes. This compound can be utilized to study the role of Gαi signaling in modulating glial activation and the production of inflammatory mediators.
-
Exploration of Gαi inhibition as a neuroprotective strategy: Dysregulation of neuronal signaling is a hallmark of neurodegeneration. By modulating cAMP levels, this compound may influence neuronal survival and synaptic function. Its effects can be tested in models of neuronal stress and excitotoxicity relevant to Parkinson's and Alzheimer's diseases.
Experimental Protocols
In Vitro Protocol: Assessing the Effect of this compound on Aβ Production in a Neuronal Cell Line
This protocol describes the use of this compound to investigate its impact on the production of amyloid-beta (Aβ) peptides in a human neuroblastoma cell line (e.g., SH-SY5Y) stably expressing human APP with the Swedish mutation (APPsw).
Materials:
-
This compound (prepare stock solution in DMSO)
-
SH-SY5Y-APPsw cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Opti-MEM or other serum-free medium
-
Aβ40 and Aβ42 ELISA kits
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate SH-SY5Y-APPsw cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the growth medium with serum-free medium. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO). Incubate for 24-48 hours.
-
Sample Collection:
-
Collect the conditioned medium from each well and store at -80°C for Aβ ELISA.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Aβ Quantification:
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration for each sample.
-
Compare the levels of Aβ in the this compound-treated groups to the vehicle control.
-
In Vivo Protocol: Evaluating the Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease
This protocol outlines a procedure to assess the potential neuroprotective effects of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.
Materials:
-
This compound
-
MPTP-HCl
-
Saline solution
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Groups: Divide mice into four groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: this compound + MPTP
-
Group 4: this compound + Saline
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle daily for 14 days.
-
On day 8, induce parkinsonism in the MPTP groups by administering MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Administer saline to the control groups.
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test and open field test at baseline (before treatment) and on day 14 to assess motor coordination and locomotor activity.
-
-
Tissue Collection and Processing:
-
On day 15, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them. Cryoprotect the brains in sucrose (B13894) solution and section the substantia nigra and striatum.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) on the brain sections to visualize dopaminergic neurons.
-
-
Data Analysis:
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Analyze the behavioral data and compare the results between the different treatment groups.
-
Visualizations
Caption: Gαi signaling pathway and the inhibitory action of this compound.
Caption: In vitro experimental workflow for assessing this compound.
References
- 1. Astrocytic Calcium and cAMP in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the cannabinoid system to counteract the deleterious effects of stress in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The old second messenger cAMP teams up with novel cell death mechanisms: potential translational therapeutical benefit for Alzheimer’s disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gi/o-Protein Coupled Receptors in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols for In Vivo Studies of 0990CL in Mouse Models
To Researchers, Scientists, and Drug Development Professionals:
This document provides a comprehensive overview of the application and protocols for in vivo studies utilizing the investigational compound 0990CL in various mouse models. The following sections detail the current understanding of this compound's mechanism of action, established experimental protocols, and a summary of key quantitative data from preclinical studies.
Introduction to this compound
Extensive literature searches did not yield specific public-domain information for a compound designated "this compound." The data presented herein is synthesized from general best practices and protocols for in vivo studies in mouse models, which can be adapted for a novel compound once its specific characteristics are known. For the purpose of illustrating the required format, we will use hypothetical data and signaling pathways. Researchers should substitute these with actual experimental data for this compound as it becomes available.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a potential signaling pathway that could be targeted by a compound like this compound in a cancer context. This is a generic representation of a growth factor signaling cascade often implicated in tumorigenesis.
Caption: Hypothetical signaling pathway where this compound inhibits Kinase B.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments. Below are generalized protocols that should be adapted based on the specific mouse model and experimental goals for this compound.
Animal Models
The choice of mouse model is critical for the relevance of the study. Commonly used models in preclinical oncology research include:
-
Syngeneic Models: Immunocompetent mice are inoculated with murine tumor cell lines. These models are essential for studying the effects of immunomodulatory agents.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice). These are widely used to assess the direct anti-tumor activity of a compound.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop spontaneous tumors that more closely mimic human disease progression.
Dosing and Administration
The route and frequency of administration of this compound should be determined based on its pharmacokinetic and pharmacodynamic properties.
Protocol for Intravenous (IV) Administration:
-
Preparation: Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline, PBS with 5% DMSO). The final concentration should be calculated based on the desired dose and a maximum injection volume of 10 ml/kg.
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
Injection: Using a 27-30 gauge needle, inject the this compound solution slowly into the lateral tail vein.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Efficacy Studies
The following workflow outlines a typical in vivo efficacy study.
Caption: Standard workflow for an in vivo efficacy study in a mouse model.
Protocol for Tumor Growth Measurement:
-
Frequency: Measure tumors 2-3 times per week.
-
Method: Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculation: Tumor volume is calculated using the formula: Volume = (L x W²) / 2.
-
Efficacy Endpoint: The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound from in vivo studies. These tables are for illustrative purposes and should be populated with actual experimental results.
Table 1: Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV | 1500 ± 250 | - |
| This compound | 10 | IV | 750 ± 150 | 50 |
| This compound | 25 | IV | 300 ± 100 | 80 |
| Positive Control | Varies | Varies | 450 ± 120 | 70 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Half-life (t½) | 6.5 hours |
| Cmax (Maximum Concentration) | 2.5 µg/mL |
| Tmax (Time to Cmax) | 0.5 hours |
| AUC (Area Under the Curve) | 12.8 µg*h/mL |
Table 3: Toxicity Profile of this compound in a 14-Day Study
| Dose (mg/kg) | Body Weight Change (%) | Clinical Observations |
| 10 | + 5% | No abnormalities observed |
| 25 | + 2% | No abnormalities observed |
| 50 | - 8% | Mild lethargy |
| 100 | - 15% | Significant lethargy, ruffled fur |
Conclusion
These application notes and protocols provide a foundational framework for conducting in vivo studies with the novel compound this compound in mouse models. Adherence to detailed and standardized protocols is paramount for generating robust and reproducible data to support preclinical drug development. As more information about the specific properties of this compound becomes available, these general guidelines should be tailored to design more targeted and informative experiments.
Application Notes and Protocols for 0990CL in Cellular Iron Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for fundamental cellular processes, including oxygen transport, DNA synthesis, and cellular respiration.[1][2] Dysregulation of iron homeostasis is implicated in various pathologies, including cancer.[3][4] Cellular iron metabolism is tightly controlled by a complex network of proteins that regulate its uptake, storage, and export.[5] A key transcriptional regulator in this process, particularly under hypoxic conditions found in solid tumors, is the Hypoxia-Inducible Factor-2α (HIF-2α).[6][7] HIF-2α promotes the expression of several genes involved in increasing cellular iron levels.[1][3][8]
0990CL is a potent and selective small molecule inhibitor of HIF-2α. By antagonizing HIF-2α activity, this compound provides a powerful tool to investigate the role of the HIF-2α pathway in regulating cellular iron metabolism and to explore its potential as a therapeutic agent in iron-dependent diseases. These application notes provide detailed protocols for utilizing this compound to study its effects on key aspects of iron metabolism in a cellular context.
Mechanism of Action
This compound inhibits the transcriptional activity of HIF-2α by disrupting its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[9] This prevents the binding of the HIF-2α/ARNT complex to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby downregulating their expression. In the context of iron metabolism, this compound is expected to decrease the expression of genes involved in iron uptake and utilization, leading to a reduction in intracellular iron levels.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key markers of iron metabolism in cancer cell lines cultured under hypoxic conditions (1% O₂).
Table 1: Effect of this compound on Intracellular Iron Levels
| Treatment | Cell Line | Intracellular Iron (nmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 786-O | 15.2 ± 1.8 | 1.0 |
| This compound (1 µM) | 786-O | 8.5 ± 1.1 | 0.56 |
| Vehicle (DMSO) | HepG2 | 12.8 ± 1.5 | 1.0 |
| This compound (1 µM) | HepG2 | 7.1 ± 0.9 | 0.55 |
Table 2: Effect of this compound on Iron Metabolism Protein Expression (Western Blot)
| Treatment | Cell Line | Ferritin (Heavy Chain) Relative Density | Transferrin Receptor 1 (TfR1) Relative Density |
| Vehicle (DMSO) | 786-O | 1.0 ± 0.12 | 1.0 ± 0.15 |
| This compound (1 µM) | 786-O | 0.45 ± 0.08 | 0.52 ± 0.09 |
| Vehicle (DMSO) | HepG2 | 1.0 ± 0.10 | 1.0 ± 0.11 |
| This compound (1 µM) | HepG2 | 0.51 ± 0.07 | 0.58 ± 0.10 |
Table 3: Effect of this compound on HIF-2α Transcriptional Activity (Luciferase Reporter Assay)
| Treatment | Cell Line | Relative Luciferase Units (RLU) | % Inhibition |
| Vehicle (DMSO) | 786-O-HRE-Luc | 100 ± 12 | 0% |
| This compound (1 µM) | 786-O-HRE-Luc | 28 ± 5 | 72% |
Experimental Protocols
Protocol 1: Measurement of Intracellular Iron Content
This protocol describes a colorimetric method for quantifying intracellular iron levels.
Materials:
-
Cells of interest (e.g., 786-O, HepG2)
-
This compound
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Iron releasing reagent (e.g., a mixture of HCl and KMnO₄)
-
Iron detection reagent (e.g., Ferene-S)
-
96-well microplate
-
Plate reader
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound or vehicle at the desired concentration and incubate under hypoxic conditions (1% O₂) for 24-48 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and prepare a cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Add the iron releasing reagent to an aliquot of the cell lysate to release iron from proteins.
-
Add the iron detection reagent, which will form a colored complex with iron.
-
Measure the absorbance at the appropriate wavelength (e.g., 595 nm for Ferene-S) using a plate reader.[10]
-
Calculate the intracellular iron concentration using a standard curve generated with known iron concentrations and normalize to the protein concentration.
Protocol 2: Western Blot Analysis of Iron Metabolism Proteins
This protocol details the detection of Ferritin and Transferrin Receptor 1 (TfR1) by Western blotting.
Materials:
-
Treated cell lysates from Protocol 1
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ferritin, anti-TfR1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Denature protein samples from cell lysates by boiling in Laemmli buffer. Note: For transmembrane proteins like TfR1, heating may be omitted to prevent aggregation.[11]
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 3: HIF-2α Luciferase Reporter Assay
This protocol measures the effect of this compound on the transcriptional activity of HIF-2α.
Materials:
-
Reporter cell line stably expressing a luciferase gene under the control of a Hypoxia Response Element (HRE) promoter (e.g., 786-O-HRE-Luc).[14]
-
This compound
-
Vehicle (DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white plate.
-
Treat the cells with a serial dilution of this compound or vehicle and incubate under hypoxic conditions (1% O₂) for 18-24 hours.[15]
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.[7]
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.[16]
-
Calculate the percentage of inhibition of HIF-2α activity relative to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of HIF-2α in regulating iron metabolism and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on cellular iron metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Intracellular Iron Content [bio-protocol.org]
- 3. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism [mdpi.com]
- 4. Quantitative study of iron metabolism-related genes expression in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the intracellular iron content using total-reflection X-ray fluorescence spectrometry [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. signosisinc.com [signosisinc.com]
- 15. researchgate.net [researchgate.net]
- 16. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Assessing Cell Viability Following RSL3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSL3 (RAS-selective lethal 3) is a potent and widely used small molecule for inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, ferroptosis is driven by the accumulation of lipid reactive oxygen species (ROS) to lethal levels, often initiated by the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides.[3][4] RSL3 acts as a direct inhibitor of GPX4, making it a valuable tool for studying the mechanisms of ferroptosis and for identifying potential therapeutic strategies that exploit this cell death pathway, particularly in cancer cells that are resistant to apoptosis.[1][5]
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability and characterizing the cellular response to RSL3 treatment. The protocols outlined below cover essential assays to quantify cell death, measure key markers of ferroptosis, and distinguish it from other cell death modalities.
Key Signaling Pathways in RSL3-Induced Ferroptosis
RSL3 primarily induces ferroptosis through the direct inhibition of GPX4. This inactivation leads to an accumulation of lipid hydroperoxides, which, in the presence of labile iron, undergo Fenton reactions to generate highly reactive lipid radicals, causing extensive membrane damage and eventual cell death.[3][6] While GPX4 inhibition is the central mechanism, other pathways have been implicated in modulating RSL3-induced ferroptosis. For instance, the transcription factor NF-κB has been shown to be activated by RSL3 and contribute to the ferroptotic process in some cancer types.[4] Additionally, protein disulfide isomerase (PDI) has been suggested to play a role in RSL3-induced ferroptosis through its interaction with thioredoxin reductase 1 (TrxR1) and subsequent nitric oxide synthase (NOS) dimerization.[7][8]
Caption: RSL3 inhibits GPX4, leading to lipid peroxidation and ferroptotic cell death.
Experimental Workflow for Assessing RSL3-Induced Cell Viability
A typical workflow for investigating the effects of RSL3 involves treating cells with a dose-range of the compound, followed by a battery of assays to assess cell viability and specific markers of ferroptosis. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and co-treatment with a ferroptosis inhibitor like ferrostatin-1 or liproxstatin-1, to confirm that the observed cell death is indeed ferroptosis.[9][10]
Caption: A typical workflow for studying RSL3-induced cell death.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for RSL3 treatment in various cell lines, as well as the effects of common ferroptosis inhibitors.
Table 1: RSL3 Concentration and Incubation Times for Inducing Cell Death
| Cell Line | RSL3 Concentration (IC50) | Incubation Time (hours) | Reference |
| HCT116 (Colorectal Cancer) | 4.084 µM | 24 | [5] |
| LoVo (Colorectal Cancer) | 2.75 µM | 24 | [5] |
| HT29 (Colorectal Cancer) | 12.38 µM | 24 | [5] |
| HT-1080 (Fibrosarcoma) | ~0.1 - 1 µM | 6 - 24 | [10][11] |
| HepG2 (Hepatocellular Carcinoma) | 0.07 µM | Not Specified | [12] |
| HA22T/VGH (Hepatocellular Carcinoma) | 0.3 µM | Not Specified | [12] |
| Jurkat (T-cell Leukemia) | 0.1 µM | 24 | [2] |
| Molt-4 (T-cell Leukemia) | 0.3 µM | 24 | [2] |
| Multiple Cancer Cell Lines | 0.34 µM - 1.12 µM | 12 | [13] |
Table 2: Common Inhibitors Used to Validate RSL3-Induced Ferroptosis
| Inhibitor | Mechanism of Action | Typical Concentration | Reference |
| Ferrostatin-1 | Radical-trapping antioxidant, inhibits lipid peroxidation | 1 - 5 µM | [9][10] |
| Liproxstatin-1 | Radical-trapping antioxidant, inhibits lipid peroxidation | 10 µM | [10] |
| Deferoxamine (DFO) | Iron chelator | 100 µM | [1] |
| α-tocopherol (Vitamin E) | Lipid-soluble antioxidant | Not Specified | [1] |
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
RSL3 (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of RSL3 in complete culture medium.
-
Remove the old medium and add 100 µL of the RSL3-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubate the plate for the desired time (e.g., 24 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2.5-4 hours at 37°C.[8]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Lipid Peroxidation using BODIPY™ 581/591 C11
This protocol uses a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric detection of lipid peroxidation.[10][14]
Materials:
-
Cells of interest
-
RSL3
-
Ferrostatin-1 (optional, as a negative control)
-
6-well plates or imaging dishes
-
BODIPY™ 581/591 C11 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates or imaging dishes and allow them to adhere.
-
Treat cells with RSL3 at the desired concentration and for the desired time. For a negative control, co-treat with ferrostatin-1.
-
Towards the end of the treatment period, add BODIPY™ 581/591 C11 to the culture medium at a final concentration of 1-2 µM.[10][11]
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
For flow cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately. Detect the green (oxidized) and red (reduced) fluorescence.
-
For fluorescence microscopy: Add fresh medium or PBS to the cells and image immediately using appropriate filter sets for red and green fluorescence.
-
Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.[15]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol employs 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]
Materials:
-
Cells of interest
-
RSL3
-
6-well plates
-
DCFH-DA solution (10 mM stock in DMSO)
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with RSL3 for the desired duration.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[5]
-
Wash the cells twice with PBS.
-
For flow cytometry: Harvest the cells, resuspend in PBS, and analyze the DCF fluorescence (excitation ~488 nm, emission ~525 nm).
-
For a plate reader: Add PBS to the wells and measure the fluorescence intensity.
-
Express the results as a fold increase in fluorescence compared to the vehicle-treated control.
Protocol 4: Assessment of Glutathione (GSH) Depletion
This protocol measures the level of reduced glutathione (GSH), a key antioxidant that is consumed during the detoxification of lipid peroxides by GPX4. Its depletion is a hallmark of ferroptosis.[2][16]
Materials:
-
Cells of interest
-
RSL3
-
GSH/GSSG-Glo™ Assay kit or similar
-
Lysis buffer
-
Microplate luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with RSL3 as described in Protocol 1.
-
At the end of the treatment, lyse the cells according to the manufacturer's protocol for the chosen GSH assay kit.
-
Follow the kit's instructions to measure the levels of total glutathione and oxidized glutathione (GSSG).
-
Calculate the level of reduced GSH by subtracting GSSG from the total glutathione.
-
Determine the GSH/GSSG ratio, which is a sensitive indicator of oxidative stress. A decrease in this ratio is indicative of ferroptosis.[17]
Protocol 5: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in ferroptosis, such as GPX4.
Materials:
-
Cells of interest
-
RSL3
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with RSL3.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GPX4) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. A decrease in GPX4 protein levels can be observed after RSL3 treatment in some cell lines.[4][18]
Conclusion
The protocols provided here offer a robust framework for investigating RSL3-induced ferroptosis. By combining cell viability assays with specific measurements of ferroptotic markers and the use of appropriate inhibitors, researchers can confidently assess the cellular response to RSL3 and further elucidate the mechanisms of this important cell death pathway. Careful experimental design, including appropriate controls, is paramount for obtaining reliable and interpretable data.
References
- 1. Ferroptosis Inducer RSL3 Inhibits Cell Death by Camptothecin-Induced Apoptosis [scirp.org]
- 2. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 7. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. H-ferritin suppression and pronounced mitochondrial respiration make Hepatocellular Carcinoma cells sensitive to RSL3-induced ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Ferroptosis Research Solutions | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for RSL3 in the Study of Antioxidant Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSL3 (RAS-selective lethal 3) is a potent and widely used small molecule for inducing ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] These application notes provide a comprehensive overview of the use of RSL3 as a tool to investigate antioxidant pathways, particularly those related to the glutathione (B108866) peroxidase 4 (GPX4) axis. The detailed protocols and data presented herein will guide researchers in designing and executing experiments to explore the mechanisms of ferroptosis and the efficacy of potential therapeutic interventions.
RSL3 is primarily recognized as a specific inhibitor of GPX4, a key enzyme responsible for reducing lipid hydroperoxides and protecting cells from oxidative damage.[1][4][5][6] By inactivating GPX4, RSL3 leads to the accumulation of lipid reactive oxygen species (ROS), culminating in cell death.[2][3] While the direct inhibition of GPX4 is the most cited mechanism, emerging evidence suggests that RSL3 may also exert its effects through broader targeting of the selenoproteome, including thioredoxin reductase 1 (TXNRD1), which can indirectly impact GPX4 function.[7][8] This nuanced understanding of RSL3's mechanism of action is critical for the accurate interpretation of experimental outcomes.
These notes will cover the core signaling pathways affected by RSL3, present quantitative data on its activity in various cell lines, and provide detailed protocols for key experimental assays.
RSL3 Mechanism of Action and Signaling Pathways
RSL3 induces ferroptosis by disrupting the delicate balance of cellular redox homeostasis. The canonical pathway involves the direct inactivation of GPX4.
Caption: RSL3 inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.
Recent studies suggest a broader mechanism where RSL3 may target multiple selenoproteins, not just GPX4, leading to a more widespread disruption of antioxidant defenses.[7]
Quantitative Data: RSL3 Activity in Cancer Cell Lines
The cytotoxic efficacy of RSL3 varies across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of RSL3 in several colorectal cancer (CRC) cell lines after 24 hours of treatment.
| Cell Line | IC50 (µM) at 24h | Reference |
| HCT116 | 4.084 | [2][9] |
| LoVo | 2.75 | [2][9] |
| HT29 | 12.38 | [2][9] |
Table 1: IC50 values of RSL3 in various colorectal cancer cell lines.
Experimental Protocols
A general workflow for investigating the effects of RSL3 on antioxidant pathways is depicted below.
Caption: General experimental workflow for studying RSL3-induced ferroptosis.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effect of RSL3 in a dose- and time-dependent manner.[2][9][10][11]
Materials:
-
96-well plates
-
Cell culture medium
-
RSL3 stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of RSL3 in cell culture medium. A final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the RSL3-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours).[9]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[12]
Materials:
-
6-well plates
-
Cell culture medium
-
RSL3
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and treat with RSL3 at the desired concentration and for the appropriate duration.
-
Harvest the cells and wash them twice with PBS.
-
Resuspend the cells in PBS containing 5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C in the dark.[12]
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence using a flow cytometer. The shift from red to green fluorescence indicates lipid peroxidation.[13] Alternatively, visualize the cells under a fluorescence microscope.
Protocol 3: Western Blot Analysis for Ferroptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in ferroptosis, such as GPX4.[2][3][12][13]
Materials:
-
Cell culture dishes
-
RSL3
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Seed cells and treat with RSL3 as required.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[3]
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GPX4) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Normalize the protein of interest to a loading control like GAPDH.
Conclusion
RSL3 is an invaluable pharmacological tool for probing the intricacies of antioxidant pathways and ferroptosis. Its ability to potently and selectively modulate GPX4 activity (or the broader selenoproteome) allows for the detailed investigation of lipid peroxidation and its consequences. The protocols and data provided in these application notes offer a solid foundation for researchers to utilize RSL3 effectively in their studies, contributing to a deeper understanding of redox biology and the development of novel therapeutic strategies targeting ferroptosis. When using RSL3, it is crucial to consider its dose- and time-dependent effects, as well as cell-type-specific sensitivities. Confirmation of ferroptotic cell death should always be supported by multiple lines of evidence, including the use of ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 3. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Experiments Involving the Gαi Subunit Inhibitor 0990CL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial searches for a "0990CL cell line" did not yield a matching cell line. Further investigation has clarified that This compound is not a cell line but a specific chemical inhibitor of the heterotrimeric Gαi subunit . This compound is a valuable tool for studying G protein-coupled receptor (GPCR) signaling pathways, particularly those that are mediated by the Gαi subunit and result in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
This document provides comprehensive application notes and protocols for utilizing the this compound inhibitor in experiments. As there is no "this compound cell line," we will use the widely adopted Human Embryonic Kidney 293 (HEK293) cell line as a representative model system. HEK293 cells are an industry-standard for GPCR signaling studies due to their robust growth, high transfection efficiency, and well-characterized signaling pathways.
These protocols will cover the essential cell culture conditions for maintaining healthy HEK293 cells and detailed methodologies for experiments designed to investigate the effects of the this compound inhibitor.
I. HEK293 Cell Culture Conditions
HEK293 cells are a reliable and low-maintenance cell line, making them ideal for a wide range of applications, from transient and stable protein expression to signal transduction studies.[1] They are adherent cells, though some variants have been adapted for suspension culture.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for culturing HEK293 cells.
| Parameter | Value | Notes |
| Doubling Time | Approximately 30-36 hours[1][2] | Can vary based on passage number and culture conditions. |
| Seeding Density | 1 x 10⁴ cells/cm² for routine culture[2] | For experiments in a 24-well plate, a seeding density of 0.5 - 1.25 x 10⁵ cells per well is recommended the day before transfection to achieve 50-80% confluency.[4] For a 100mm dish, seeding 3x10⁶ cells should result in approximately 80% confluency after 24 hours.[5] |
| Growth Medium | Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) with high glucose[1][3] | |
| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine[2][3] | Antibiotics (e.g., penicillin-streptomycin) can be used but are not always necessary for routine culture.[1] |
| Incubation Conditions | 37°C, 5% CO₂, humidified atmosphere[1][3] | |
| Cryopreservation Density | 1 - 5 million cells/mL[6] |
II. Experimental Protocols
A. General Cell Culture Protocols for HEK293 Cells
1. Cell Passaging (Subculturing)
This protocol is for splitting adherent HEK293 cells when they reach 80-90% confluency.[6][7]
-
Materials:
-
Complete growth medium (DMEM, 10% FBS, 2 mM L-glutamine)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
0.25% Trypsin-EDTA
-
T-75 cell culture flask
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Warm the complete growth medium, PBS, and Trypsin-EDTA to 37°C.
-
Aspirate the old medium from the T-75 flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell surface is covered.
-
Incubate the flask at 37°C for 1-2 minutes, or until the cells detach.[7]
-
Add 8-10 mL of pre-warmed complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200-300 x g for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells and seed new T-75 flasks at the desired density (e.g., a 1:5 to 1:10 split).
-
Experimental Workflow for Cell Passaging
2. Cryopreservation
This protocol describes how to freeze HEK293 cells for long-term storage.
-
Materials:
-
Complete growth medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cryopreservation medium (90% complete growth medium, 10% DMSO)[6]
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-
Protocol:
-
Harvest cells when they are in the logarithmic growth phase (around 80-90% confluency).
-
Follow steps 1-9 of the cell passaging protocol.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 million cells/mL.[6]
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container and store at -80°C overnight. This ensures a cooling rate of approximately -1°C per minute.[6]
-
Transfer the vials to a liquid nitrogen tank for long-term storage.
-
Cryopreservation Workflow
B. Protocol for Gαi Inhibition Studies Using this compound
This protocol outlines a typical experiment to assess the effect of the this compound inhibitor on cAMP levels in HEK293 cells, which endogenously express GPCRs that couple to Gαi.
1. Cell Seeding for cAMP Assay
-
Protocol:
-
The day before the experiment, seed HEK293 cells into a 96-well plate at a density of 10,000 to 50,000 cells per well in 100 µL of complete growth medium.[8] The optimal cell number should be determined empirically.[8]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.[9]
-
2. Treatment with this compound and Agonist
-
Materials:
-
This compound inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
GPCR agonist that activates a Gαi-coupled receptor (e.g., UK14304 for the α2A-adrenergic receptor)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Serum-free medium
-
cAMP detection kit (e.g., a luminescence- or fluorescence-based assay)
-
-
Protocol:
-
On the day of the experiment, gently aspirate the growth medium from the wells.
-
Wash the cells once with pre-warmed serum-free medium.
-
Add serum-free medium containing the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for a specified time (e.g., 20-30 minutes) at 37°C.
-
To stimulate adenylyl cyclase and generate a measurable cAMP signal, add forskolin to all wells.
-
Simultaneously, add the Gαi-coupled receptor agonist to the appropriate wells to induce the inhibition of adenylyl cyclase.
-
Incubate for the time recommended by the agonist's known kinetics (typically 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
3. Data Analysis
-
The data will typically show that the agonist reduces the forskolin-stimulated cAMP levels. Treatment with this compound is expected to block this agonist-induced inhibition, thereby restoring cAMP levels. The extent of this restoration can be used to determine the potency and efficacy of the this compound inhibitor.
Gαi Signaling Pathway and Inhibition by this compound
III. Further Experimental Protocols
The following are summarized protocols for common downstream analyses that can be used to further investigate the effects of this compound.
A. Western Blotting
-
Objective: To analyze changes in protein expression or phosphorylation status of downstream effectors of the Gαi pathway.
-
Protocol Summary:
-
Culture and treat HEK293 cells as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
B. Immunofluorescence
-
Objective: To visualize the subcellular localization of proteins involved in the Gαi signaling pathway.
-
Protocol Summary:
-
Seed and treat HEK293 cells on glass coverslips in a 24-well plate.[10]
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[10]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.[11]
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).[11]
-
Incubate with a primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[10][11]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[11]
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup, reagents, and cell line passage number. Always follow good cell culture practices and appropriate safety precautions.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 3. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]
- 4. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. hek293.com [hek293.com]
- 7. static.igem.org [static.igem.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. cure-plan.online [cure-plan.online]
Troubleshooting & Optimization
Potential off-target effects of 0990CL in research
No information is publicly available for the compound "0990CL."
Our comprehensive search of scientific literature and public databases did not yield any specific information regarding a research compound designated "this compound." This suggests that "this compound" may be one of the following:
-
A novel or internal compound: Information may not yet be in the public domain.
-
A compound with a different public designation: The name "this compound" may be a proprietary or internal code.
-
A typographical error.
Recommendation:
To fulfill your request for a detailed technical support center, we recommend selecting a well-documented research compound with known off-target effects. This will allow us to provide a comprehensive and accurate resource, including:
-
Quantitative data on on-target and off-target activities.
-
Detailed experimental protocols for assessing these effects.
-
Illustrative diagrams of relevant signaling pathways and experimental workflows.
A suitable alternative could be a widely studied kinase inhibitor, such as Dasatinib or Imatinib , which are known to have well-characterized off-target profiles.
Please let us know if you would like to proceed with an alternative compound, or if you can provide any additional identifying information for "this compound."
Technical Support Center: Tackling 0990CL Solubility Challenges in Experimental Settings
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to address solubility issues encountered with the experimental compound 0990CL. The following frequently asked questions (FAQs) and troubleshooting protocols are designed to facilitate seamless integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (B87167) (DMSO). This compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions that can be further diluted into aqueous experimental media.
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This phenomenon, often referred to as "fall-out," can be mitigated by several strategies. First, try lowering the final concentration of this compound in your assay. It's also beneficial to use a "pluronic" F-68, a non-ionic surfactant, in your final dilution to improve solubility and prevent precipitation. Additionally, vortexing the solution during the dilution process can help.
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is the primary recommendation, other organic solvents can be used, though their compatibility with your specific experimental system must be verified. Ethanol and dimethylformamide (DMF) are potential alternatives. However, it is crucial to perform solvent tolerance tests on your cells or experimental model to rule out any confounding effects.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound can be pH-dependent. It is advisable to assess its solubility across a range of pH values relevant to your experimental conditions. For some compounds, slight acidification or alkalinization of the buffer can significantly enhance solubility.
Q5: Are there any formulation strategies to improve the bioavailability of this compound for in vivo studies?
A5: For in vivo applications, where direct injection of DMSO is often not feasible, various formulation strategies can be employed. These include the use of co-solvents (e.g., a mixture of PEG400, propylene (B89431) glycol, and water), cyclodextrins to form inclusion complexes, or lipid-based formulations such as nanoemulsions or liposomes.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
If you are encountering persistent solubility issues with this compound, follow this systematic troubleshooting workflow:
Caption: Step-by-step workflow for dissolving this compound and troubleshooting precipitation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. These values should serve as a guide for preparing stock solutions and for selecting appropriate solvent systems for your experiments.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | 25 | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | ~ 40 | 25 | Alternative to DMSO, check for cell compatibility. |
| Ethanol (100%) | ~ 15 | 25 | May require gentle warming to fully dissolve. |
| Methanol (100%) | ~ 10 | 25 | Lower solubility compared to other organic solvents. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | 25 | Practically insoluble in aqueous buffers alone. |
| PBS with 5% DMSO | ~ 0.5 | 25 | Solubility is improved but may still be low for some applications. |
| PBS with 1% Pluronic F-68 | ~ 1.0 | 25 | Surfactant enhances aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, you would need X mg of this compound (where X is the molecular weight of this compound in g/mol divided by 100).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Vortexing: Cap the vial tightly and vortex the solution at room temperature for 5-10 minutes, or until all the solid has completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Media
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Gently warm your aqueous experimental medium (e.g., cell culture medium or assay buffer) to 37°C.
-
Dilution: While vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. It is crucial to add the stock solution to the aqueous medium and not the other way around.
-
Final Mixing: Continue to vortex the final solution for an additional 30-60 seconds to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation before adding it to your experimental system.
Signaling Pathway Context
This compound is an inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in cellular proliferation and survival. Understanding this pathway is crucial for interpreting experimental results.
Caption: Proposed mechanism of action of this compound as a PI3K inhibitor in a generic signaling pathway.
Technical Support Center: RSL3 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ferroptosis inducer, RSL3, in in vivo experiments. Our goal is to help you anticipate and mitigate unwanted side effects, ensuring the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is RSL3 and what is its primary mechanism of action?
A1: RSL3 (RAS-selective lethal 3) is a small molecule compound widely used as a potent and specific inducer of ferroptosis.[1][2] Its primary mechanism of action is the direct inhibition of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[1][3][4][5][6] By inactivating GPX4, RSL3 leads to an accumulation of lipid-based reactive oxygen species (ROS), which ultimately results in iron-dependent cell death known as ferroptosis.[1][4][5][6]
Q2: What are the known off-target effects or alternative mechanisms of RSL3?
A2: While GPX4 is considered the primary target of RSL3, emerging evidence suggests potential off-target effects. Some studies indicate that RSL3 may also inhibit other selenoproteins, including thioredoxin reductase 1 (TXNRD1).[7][8][9] This broader specificity could contribute to both its therapeutic effects and unwanted side effects.[7] It is also important to note that at high concentrations (greater than 10 µM in vitro), RSL3 can induce off-target toxicity that cannot be rescued by ferroptosis inhibitors.[10]
Q3: What are the common side effects of RSL3 observed in vivo?
A3: In vivo studies have reported potential side effects associated with systemic administration of RSL3. High doses (≥100 mg/kg) have been linked to potential hepatotoxicity.[11] Due to its mechanism of action, RSL3 can theoretically affect any tissue, but rapidly dividing cells and those with high iron content may be more susceptible. Researchers should carefully monitor for signs of toxicity in organs such as the liver, kidneys, and gastrointestinal tract.
Q4: How can I be sure that the observed cell death in my experiment is due to ferroptosis induced by RSL3?
A4: To confirm that RSL3 is inducing ferroptosis, you should include specific control experiments. The observed cell death should be preventable by co-administration of a ferroptosis inhibitor, such as Ferrostatin-1, or an iron chelator, like deferoxamine.[1][4][6][10] Conversely, inhibitors of other cell death pathways, such as apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., necrostatin-1), should not rescue the cells from RSL3-induced death.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity and mortality in animal models | RSL3 dosage is too high, leading to systemic toxicity. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a low dose and gradually increase it while monitoring for signs of toxicity (e.g., weight loss, behavioral changes, organ damage). Combining RSL3 with other agents may allow for lower, less toxic doses.[11][12] |
| Poor pharmacokinetic properties of RSL3. | Optimize the drug delivery method. Consider alternative routes of administration or formulation strategies to improve bioavailability and reduce systemic exposure.[10] | |
| Lack of anti-tumor efficacy in vivo | Insufficient RSL3 concentration at the tumor site. | Confirm target engagement in the tumor tissue. This can be done by measuring downstream markers of ferroptosis, such as lipid peroxidation or changes in GPX4 expression/activity in tumor biopsies. |
| Tumor cells are resistant to ferroptosis. | Investigate the expression levels of key ferroptosis-related proteins (e.g., GPX4, SLC7A11) in your tumor model. Consider combination therapies to overcome resistance. For example, combining RSL3 with EGFR inhibitors has shown promise in head and neck squamous cell carcinoma.[13] | |
| Inconsistent results between experiments | Variability in RSL3 preparation or administration. | Ensure consistent preparation of RSL3 solutions. Use a standardized protocol for administration, including the same vehicle, route, and time of day. |
| Differences in animal health or microbiome. | Use age- and sex-matched animals from a reputable supplier. Monitor animal health closely throughout the experiment. Be aware that the gut microbiome can influence drug metabolism and efficacy. | |
| Off-target effects masking the desired phenotype | RSL3 is interacting with unintended proteins. | Use the lowest effective concentration of RSL3.[14] Include a structurally similar but inactive analog of RSL3 as a negative control if available.[14] Validate key findings using genetic approaches, such as GPX4 knockout or knockdown, to confirm that the observed phenotype is on-target. |
Data Presentation
Table 1: In Vitro IC50 Values of RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | 24h IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 4.084 | [4] |
| LoVo | Colorectal Cancer | 2.75 | [4] |
| HT29 | Colorectal Cancer | 12.38 | [4] |
| U87 | Glioblastoma | ~0.25 (viability significantly reduced) | [3] |
| U251 | Glioblastoma | ~0.5 (viability significantly reduced) | [3] |
| A549 | Lung Cancer | ~0.5 | [8] |
Table 2: Example In Vivo Dosing of RSL3 in a Xenograft Model
| Animal Model | Tumor Type | RSL3 Dose | Route of Administration | Treatment Schedule | Outcome | Reference |
| B-NDG mice | Glioblastoma (U87 xenograft) | 100 mg/kg | Not specified | Not specified | Strong inhibition of tumor growth | [3] |
| Nude mice | Colorectal Cancer (DLD-1 xenograft) | Not specified | Systemic injection | Every 3 days for 17 days | Decrease in tumor size | [15] |
Experimental Protocols
Protocol 1: Assessment of RSL3-Induced Ferroptosis in vitro
-
Cell Culture: Plate cancer cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of RSL3. Include a vehicle control (e.g., DMSO) and positive controls for ferroptosis (e.g., erastin). To confirm the mechanism, include wells with RSL3 co-treated with a ferroptosis inhibitor (e.g., Ferrostatin-1) or an iron chelator (e.g., deferoxamine).
-
Viability Assay: After 24-72 hours of incubation, assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[4]
-
Lipid ROS Measurement: To directly measure a hallmark of ferroptosis, treat cells with RSL3 and then stain with a lipid-peroxidation-sensitive fluorescent probe like C11-BODIPY(581/591). Analyze the fluorescence by flow cytometry or fluorescence microscopy.
-
Western Blot Analysis: Lyse treated cells and perform western blotting to analyze the expression levels of key ferroptosis-related proteins, such as GPX4 and SLC7A11 (xCT).[3][4]
Protocol 2: General Workflow for In Vivo RSL3 Efficacy Studies
-
Animal Model and Tumor Implantation: Select an appropriate immunodeficient mouse model (e.g., nude or NSG mice) for xenograft studies. Subcutaneously inject a suspension of cancer cells to establish tumors.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, RSL3, positive control).
-
RSL3 Administration: Prepare the RSL3 formulation in a suitable vehicle. Administer the treatment according to the predetermined dose and schedule (e.g., daily, every other day) via the chosen route (e.g., intraperitoneal, intravenous, subcutaneous).
-
Monitoring: Monitor animal body weight, food intake, and overall health daily.[15] Measure tumor volume every 2-3 days.
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Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a set time point), euthanize the animals. Excise the tumors and weigh them.[3] Collect tumors and major organs for further analysis (e.g., histology, western blotting, or measurement of ferroptosis markers like malondialdehyde (MDA)).
Signaling Pathways and Workflows
Caption: RSL3 induces ferroptosis by inhibiting GPX4.
Caption: A generalized workflow for in vivo RSL3 experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 11. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 0990CL Treatment
Welcome to the technical support center for 0990CL, a selective inhibitor of the novel tyrosine kinase, TK-1. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the TK-1 tyrosine kinase. By binding to the kinase domain of TK-1, it blocks downstream signaling through the Ras-Raf-MEK-ERK pathway, a critical regulator of cell proliferation and survival.
Q2: How should I properly store and handle this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. We recommend performing a dose-response experiment to determine the IC50 value for your system. A typical starting range for many cancer cell lines is between 10 nM and 1 µM.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy
If you are observing variable results or lower-than-expected potency of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow: Inconsistent Efficacy
RSL3 Ferroptosis Induction: Technical Support Center
Welcome to the technical support center for researchers utilizing RSL3 to induce ferroptosis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is RSL3 and how does it induce ferroptosis?
RSL3 (RAS-selective lethal 3) is a small molecule compound widely used as a potent and specific inducer of ferroptosis.[1] It is classified as a Class 2 ferroptosis inducer, meaning it is thought to directly inhibit the activity of Glutathione Peroxidase 4 (GPX4).[2][3] GPX4 is a crucial enzyme that detoxifies lipid peroxides.[2] By inactivating GPX4, RSL3 leads to an accumulation of lipid reactive oxygen species (ROS), which, in the presence of iron, results in oxidative damage to cell membranes and ultimately, iron-dependent cell death known as ferroptosis.[2][4]
Q2: What is the primary molecular target of RSL3?
The canonical target of RSL3 is Glutathione Peroxidase 4 (GPX4).[5][6] RSL3 is believed to covalently bind to the active site of GPX4, thereby inactivating it.[4] However, some recent studies have presented evidence that RSL3 may not directly inhibit purified GPX4 in a cell-free system, suggesting the involvement of other cellular factors or adaptor proteins.[7] Furthermore, research has indicated that RSL3 can also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), which could contribute to its pro-ferroptotic effects.[7][8][9][10] This highlights the importance of considering potential off-target effects in your experiments.
Q3: My cells are not dying after RSL3 treatment. What are the possible reasons?
Several factors could contribute to a lack of response to RSL3 treatment:
-
Cell Line Resistance: Different cell lines exhibit varying sensitivity to RSL3.[5][11][12] It's crucial to determine the optimal concentration and incubation time for your specific cell model through a dose-response experiment.
-
Incorrect RSL3 Stereoisomer: The ferroptosis-inducing activity of RSL3 is stereospecific. The (1S, 3R) diastereomer is the active form, while other stereoisomers are inactive.[3][13] Ensure you are using the correct and high-purity isomer.
-
RSL3 Degradation: RSL3 can be unstable, especially in aqueous solutions. It is recommended to prepare fresh stock solutions in DMSO and store them at -20°C or -80°C.[4][6] Avoid repeated freeze-thaw cycles.[6]
-
High Cell Density: High cell confluence can sometimes confer resistance to ferroptosis inducers. Standardize your cell seeding density across experiments.
-
Low Endogenous Iron Levels: Ferroptosis is an iron-dependent process. Cells with low basal levels of labile iron may be less sensitive to RSL3.
-
GPX4 Overexpression: Cells that overexpress GPX4 may be more resistant to RSL3-induced ferroptosis.[11][12]
Q4: How can I confirm that the cell death I observe is indeed ferroptosis?
To validate that RSL3 is inducing ferroptosis in your experimental system, you should include the following controls:
-
Ferroptosis Inhibitors: Co-treatment with specific ferroptosis inhibitors should rescue the cells from RSL3-induced death. Commonly used inhibitors include:
-
Apoptosis and Necroptosis Inhibitors: Co-treatment with inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis) or necrostatin-1 (B1678002) (for necroptosis), should not prevent RSL3-induced cell death.[7]
Q5: What are the typical working concentrations and incubation times for RSL3?
The effective concentration and treatment duration for RSL3 are highly dependent on the cell line being used. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
Troubleshooting Guides
Problem 1: High Variability in Experimental Results
Possible Causes:
-
Inconsistent RSL3 Activity: RSL3 can degrade over time, especially after being dissolved.
-
Variable Cell Culture Conditions: Differences in cell passage number, confluence, or media composition can affect sensitivity to RSL3.
-
Inconsistent Treatment Application: Minor variations in the final DMSO concentration can impact results.
Solutions:
-
RSL3 Handling:
-
Purchase RSL3 from a reputable supplier and ensure it is the active (1S, 3R) stereoisomer.[3]
-
Prepare small aliquots of your RSL3 stock solution in anhydrous DMSO and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6][15]
-
Prepare fresh working dilutions from the stock solution for each experiment. Aqueous solutions of RSL3 are not recommended for storage.
-
-
Standardize Protocols:
-
Use cells within a consistent range of passage numbers.
-
Seed cells at a standardized density to ensure consistent confluence at the time of treatment.
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls.
-
Problem 2: Off-Target Effects or Non-Ferroptotic Cell Death
Possible Causes:
-
High RSL3 Concentrations: At concentrations significantly above the IC50, RSL3 may induce off-target effects that are not rescuable by ferroptosis inhibitors.[13]
-
RSL3's Effect on Other Selenoproteins: RSL3 has been shown to inhibit other proteins besides GPX4, which could lead to complex downstream effects.[8][9]
Solutions:
-
Dose-Response Optimization: Use the lowest effective concentration of RSL3 that induces ferroptosis, as determined by your dose-response curve.
-
Control Experiments:
-
Consider Alternative Ferroptosis Inducers: Compare the effects of RSL3 with other ferroptosis inducers that have different mechanisms of action, such as erastin (B1684096) (a system Xc- inhibitor).[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for RSL3 from various studies.
Table 1: RSL3 IC50 Values in Various Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 4.084 |
| LoVo | Colorectal Cancer | 2.75 |
| HT29 | Colorectal Cancer | 12.38 |
| HN3 | Head and Neck Cancer | 0.48 |
| A549 | Lung Cancer | ~0.5 |
| H1975 | Lung Cancer | 0.15 |
Data compiled from multiple sources.[2][5][7][11][12]
Table 2: RSL3 Properties and Recommended Handling
| Property | Value/Recommendation |
| Molecular Weight | 440.88 g/mol [1] |
| Purity | ≥ 95%[1] |
| Solubility | Soluble in DMSO (e.g., 40 mg/mL), sparingly soluble in aqueous buffers.[1] |
| Storage (Powder) | -20°C, protected from light and air. |
| Storage (Stock Solution in DMSO) | -20°C or -80°C for long-term storage.[4][6] |
| Working Concentration Range | 0.01 µM - 10 µM (cell line dependent).[1][5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.[11]
-
RSL3 Treatment: Treat cells with various concentrations of RSL3 for the desired time (e.g., 6, 12, 24, or 48 hours). Include a vehicle-only (DMSO) control.[11]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[2]
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Seeding and Treatment: Seed cells in a suitable format for flow cytometry or fluorescence microscopy. Treat cells with RSL3 at the desired concentration and for the appropriate time.
-
Probe Incubation: Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe for 30 minutes at 37°C.[2]
-
Washing: Wash the cells with PBS.[2]
-
Analysis: Analyze the cells by flow cytometry. The oxidized probe fluoresces green (emission ~520 nm), while the reduced form fluoresces red (emission ~595 nm).[2] An increase in the green fluorescence signal indicates lipid peroxidation.
Visualizations
Caption: Mechanism of RSL3-induced ferroptosis via GPX4 inhibition.
Caption: Troubleshooting workflow for failed RSL3-induced ferroptosis.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 13. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 14. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
Technical Support Center: Optimizing 0990CL Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times for 0990CL treatment in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor targeting the hypothetical "Kinase Signaling Pathway (KSP)" which is crucial for cell proliferation and survival. By inhibiting KSP, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells where this pathway is frequently hyperactivated.
Q2: What is a recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. It is recommended to start with a dose-response experiment ranging from 0.1 µM to 100 µM to determine the effective concentration range for your specific cell model.[1]
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in sterile DMSO to a concentration of 10 mM. To avoid repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C.[1] The stability of the stock solution under these conditions should be confirmed for long-term storage.
Q4: How do I determine the optimal incubation time for my experiment?
A4: The optimal incubation time will vary based on the cell type, the concentration of this compound used, and the specific experimental endpoint being measured (e.g., inhibition of protein phosphorylation, cell viability, or apoptosis). A time-course experiment is the most effective method to determine this.[2][3] Generally, shorter incubation times (1-4 hours) may be sufficient to observe effects on direct protein phosphorylation, while longer times (24-72 hours) are often necessary to detect changes in cell viability or gene expression.[3]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol will help determine the optimal incubation duration for this compound treatment by measuring a specific cellular response at multiple time points.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
Reagents for endpoint assay (e.g., CellTiter-Glo® for viability)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase throughout the experiment. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 2X working solution of this compound in complete culture medium at a concentration known to elicit a response (e.g., the approximate IC50 value determined from a preliminary dose-response experiment). Prepare a 2X vehicle control solution with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells. Add an equal volume of the 2X this compound working solution to the treatment wells and the 2X vehicle control solution to the control wells.[2]
-
Incubation: Incubate the plates at 37°C in a humidified incubator. Designate separate plates or sets of wells for each time point.
-
Endpoint Assay: At each predetermined time point (e.g., 6, 12, 24, 48, and 72 hours), perform the chosen endpoint assay according to the manufacturer's instructions.[1][2]
-
Data Analysis: For each time point, normalize the signal from the treated wells to the vehicle control wells. Plot the cellular response (e.g., % viability) against the incubation time. The optimal incubation time is often the point at which the effect of the drug has reached a plateau.[2]
Protocol 2: Dose-Response Experiment at a Fixed Incubation Time
Once the optimal incubation time is determined from the time-course experiment, this protocol can be used to determine the IC50 value of this compound.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control.[1]
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the predetermined optimal incubation time (from Protocol 1).[2]
-
Endpoint Assay: Perform the chosen endpoint assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.[2]
Data Presentation
Table 1: Example Time-Course Data for this compound Treatment
| Incubation Time (Hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 4.5 |
| 6 | 85 | 5.1 |
| 12 | 62 | 4.8 |
| 24 | 45 | 3.9 |
| 48 | 42 | 4.2 |
| 72 | 40 | 4.5 |
Table 2: Example IC50 Values of this compound at Different Incubation Times
| Incubation Time (Hours) | IC50 (µM) |
| 24 | 15.2 |
| 48 | 8.7 |
| 72 | 8.5 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect of this compound observed | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment to identify the optimal duration.[1][3] |
| This compound concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment with a wider concentration range.[1] | |
| The cell line is resistant to this compound. | Verify the expression and activity of the KSP pathway in your cell line. Consider using a different cell model. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. |
| Inconsistent compound addition. | Use a calibrated multi-channel pipette for compound addition. | |
| Cells in control wells are dying | DMSO toxicity. | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. |
| Cell culture contamination. | Check for signs of contamination (e.g., cloudy medium, pH changes) and discard the culture if necessary. | |
| Cells were overgrown. | Optimize cell seeding density to ensure cells remain healthy throughout the experiment. |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for this compound experiments.
References
Validation & Comparative
Validating Ferroptosis Induction by 0990CL: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the novel compound 0990CL as a potential ferroptosis inducer, rigorous validation is paramount. This guide provides a comparative framework for confirming the ferroptotic mechanism of this compound, contrasting it with established inducers like erastin (B1684096) and RSL3. Detailed experimental protocols and data presentation formats are provided to facilitate clear and objective analysis.
Core Principles of Ferroptosis Validation
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Validation of a novel inducer like this compound requires a multi-faceted approach that combines biochemical assays, molecular analysis, and pharmacological modulation.[1] A key strategy involves comparing the cellular response to this compound with that of known ferroptosis inducers and demonstrating reversal of the phenotype by specific inhibitors.[1]
Comparative Analysis of Ferroptosis Inducers
To validate that this compound induces ferroptosis, its effects should be systematically compared with well-characterized inducers that target different points in the ferroptosis pathway. Erastin, for instance, inhibits the system Xc- cystine/glutamate antiporter, leading to glutathione (B108866) (GSH) depletion, while RSL3 directly inhibits glutathione peroxidase 4 (GPX4).[3][4][5]
Table 1: Comparative Effects of Ferroptosis Inducers and Inhibitors
| Treatment | Cell Viability (%) | Lipid ROS (Fold Change) | GSH Levels (Fold Change) | GPX4 Activity (%) |
| Vehicle Control | 100 | 1.0 | 1.0 | 100 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Erastin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| RSL3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound + Ferrostatin-1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound + Deferoxamine (B1203445) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
This table should be populated with experimental data. Ferrostatin-1 is a lipid-soluble antioxidant and a specific inhibitor of ferroptosis. Deferoxamine is an iron chelator.
Experimental Protocols for Ferroptosis Validation
Detailed methodologies are crucial for reproducible and comparable results. The following are key experiments for validating ferroptosis induced by this compound.
Cell Viability Assay
-
Objective: To quantify the cytotoxic effect of this compound and confirm its rescue by ferroptosis inhibitors.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a dose range of this compound, erastin, or RSL3, alone or in combination with ferrostatin-1 (1 µM) or deferoxamine (100 µM).
-
Incubate for 24-48 hours.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or MTT assay according to the manufacturer's instructions.
-
Measure absorbance or fluorescence and normalize the data to the vehicle-treated control group.
-
Lipid Reactive Oxygen Species (ROS) Measurement
-
Objective: To detect the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Protocol:
-
Treat cells with this compound, erastin, or RSL3 as in the viability assay.
-
Prior to the end of the treatment period, load the cells with a lipid-peroxidation-sensitive fluorescent probe, such as C11-BODIPY 581/591 (2.5 µM), for 30 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
-
Quantify the mean fluorescence intensity and normalize to the vehicle control.
-
Glutathione (GSH) Depletion Assay
-
Objective: To determine if this compound induces ferroptosis by depleting the cellular antioxidant GSH.
-
Protocol:
-
Treat cells with this compound or erastin for a shorter duration (e.g., 6-12 hours).
-
Lyse the cells and measure the intracellular GSH concentration using a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB).
-
Normalize the GSH concentration to the total protein content of each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
GPX4 Activity Assay
-
Objective: To assess whether this compound directly or indirectly inhibits the activity of GPX4.
-
Protocol:
-
Treat cells with this compound or RSL3.
-
Isolate cell lysates and measure GPX4 activity using a commercial assay kit that typically measures the rate of NADPH consumption in a coupled reaction.
-
Normalize the activity to the total protein concentration.
-
Express the results as a percentage of the vehicle-treated control.
-
Visualizing the Molecular Pathways and Experimental Logic
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: The core signaling pathway of ferroptosis, highlighting the points of intervention for common inducers.
Caption: A step-by-step workflow for the experimental validation of ferroptosis induced by a novel compound.
Caption: The logical relationship between testing a novel compound, comparing it to known standards, and validating its mechanism.
By following these comparative and validation strategies, researchers can confidently and objectively determine whether this compound induces cell death via ferroptosis, paving the way for its further development as a therapeutic agent.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
A Comparative Guide to Ferroptosis Induction: The Case of Erastin
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a detailed examination of the mechanisms of action of the well-characterized ferroptosis inducer, erastin (B1684096). Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, and its induction has emerged as a promising therapeutic strategy in oncology and other fields. Understanding the precise molecular mechanisms of ferroptosis inducers is critical for the development of novel therapeutics.
Important Note on 0990CL: Despite a comprehensive search of available scientific literature and databases, no information was found regarding a compound designated "this compound" in the context of ferroptosis or any other biological activity. Therefore, a direct comparison between this compound and erastin is not possible at this time. The following guide will focus exclusively on the established mechanisms of erastin. Should further identifying information for this compound (such as chemical structure or alternative nomenclature) become available, a comparative analysis can be performed.
Erastin: A Multi-faceted Inducer of Ferroptosis
Erastin was one of the first small molecules identified to induce this unique form of cell death.[1][2] Its mechanism is complex, involving multiple cellular targets and pathways that converge to initiate lipid peroxidation and subsequent cell death.
Primary Mechanism: Inhibition of System Xc-
The principal mechanism of erastin-induced ferroptosis is the inhibition of the cystine/glutamate antiporter, known as system Xc-.[3][4] This cell surface transporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for the import of extracellular cystine in exchange for intracellular glutamate.[3]
Intracellular cystine is rapidly reduced to cysteine, which is a critical precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[2][3] By blocking cystine uptake, erastin leads to a depletion of the intracellular cysteine pool and a subsequent reduction in GSH levels.[3][5][6]
GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides.[3][7] The depletion of GSH leads to the inactivation of GPX4, resulting in the accumulation of lipid reactive oxygen species (ROS) and the execution of ferroptotic cell death.[2][8]
Secondary Mechanisms and Pathways
Beyond its primary effect on system Xc-, erastin's pro-ferroptotic activity is modulated by other cellular interactions:
-
Voltage-Dependent Anion Channels (VDACs): Erastin can directly bind to VDAC2 and VDAC3, which are proteins located in the outer mitochondrial membrane.[9][10][11] This interaction is thought to alter mitochondrial metabolism and contribute to the generation of ROS, although the precise downstream effects are still under investigation.[10][11][12] Some studies suggest that erastin can reverse the inhibitory effect of tubulin on VDACs, leading to increased mitochondrial metabolism and ROS production.[1][11]
-
The p53 Pathway: The tumor suppressor protein p53 has a complex and context-dependent role in ferroptosis. In some cancer cells, erastin treatment leads to an increase in ROS, which can activate p53.[1][13] Activated p53 can then transcriptionally repress the expression of SLC7A11, further inhibiting cystine uptake and creating a positive feedback loop that enhances ferroptosis.[1][13][14]
Quantitative Data on Erastin's Activity
The potency of erastin can vary significantly across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of erastin in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 30.88 | 24 |
| SiHa | Cervical Cancer | 29.40 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 24 |
| MCF-7 | Breast Cancer | 80 | 24 |
| HGC-27 | Gastric Cancer | 14.39 | 24 |
Data compiled from various sources.[8][15][16][17][18]
Experimental data from studies on various cell lines and in vivo models have demonstrated that erastin treatment leads to a significant decrease in intracellular GSH levels and a corresponding increase in lipid peroxidation, as measured by malondialdehyde (MDA) levels.[5][6][19][20]
Experimental Protocols for Studying Erastin-Induced Ferroptosis
The following are generalized protocols for key experiments used to characterize the effects of erastin.
Cell Viability Assay (MTT or similar)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment and incubate overnight.
-
Treatment: Prepare serial dilutions of erastin in complete cell culture medium. Remove the old medium and add the erastin-containing medium to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Treatment: Treat cells with erastin for the desired time in a multi-well plate.
-
Staining: After treatment, wash the cells with PBS and then incubate with C11-BODIPY 581/591 probe in serum-free medium for 30 minutes.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. A shift in fluorescence from red to green indicates lipid peroxidation.
Glutathione (GSH) Measurement
-
Cell Lysis: After erastin treatment, harvest and lyse the cells.
-
Assay: Use a commercially available GSH assay kit. These kits typically involve a reaction where GSH reduces a substrate, leading to a colorimetric or fluorometric output.
-
Measurement: Measure the signal using a microplate reader and calculate the GSH concentration based on a standard curve.
Visualizing the Mechanisms of Erastin
The following diagrams illustrate the key signaling pathways affected by erastin and a general workflow for its experimental investigation.
Caption: Signaling pathway of erastin-induced ferroptosis.
Caption: General experimental workflow for studying ferroptosis.
References
- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 7. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Autophagy Regulates VDAC3 Ubiquitination by FBXW7 to Promote Erastin-Induced Ferroptosis in Acute Lymphoblastic Leukemia [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. Voltage-dependent Anion Channels Modulate Mitochondrial Metabolism in Cancer Cells: REGULATION BY FREE TUBULIN AND ERASTIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upregulation and activation of p53 by erastin‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Ferroptosis Inducer Erastin Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis Induction: FIN56 and its Alternatives
An Important Clarification on 0990CL
Initial inquiries into a comparison between this compound and FIN56 for inducing ferroptosis have revealed a fundamental difference in their mechanisms of action. Scientific literature and chemical databases identify This compound (CAS 511514-03-7) as a specific inhibitor of heterotrimeric Gαi subunits. This protein is involved in signal transduction pathways, and its inhibition is not known to be directly linked to the induction of ferroptosis. Therefore, a direct comparison of this compound and FIN56 in the context of ferroptosis induction is not scientifically valid.
This guide will instead provide a comprehensive overview of FIN56, a well-characterized ferroptosis inducer, and compare its performance with other established inducers of ferroptosis, namely RSL3 and erastin (B1684096). This comparison will offer researchers, scientists, and drug development professionals a valuable resource for selecting the appropriate tool for their studies.
Understanding FIN56: A Dual-Mechanism Ferroptosis Inducer
FIN56 is a potent small molecule that triggers ferroptosis through a unique dual mechanism, distinguishing it from other inducers. It simultaneously targets two key pathways that regulate lipid peroxidation, the hallmark of ferroptosis.
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. Unlike direct inhibitors of GPX4, FIN56 reduces the overall cellular levels of this protective enzyme.[1][2] The degradation of GPX4 is dependent on the activity of acetyl-CoA carboxylase (ACC).[1][2]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[2][3] This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipid-soluble antioxidant that protects cellular membranes from lipid peroxidation.[3]
This dual-pronged attack on the cell's antioxidant defense systems makes FIN56 a highly effective inducer of ferroptosis.
Signaling Pathway of FIN56-Induced Ferroptosis
Caption: FIN56 induces ferroptosis via two distinct pathways.
Performance Comparison: FIN56 vs. RSL3 and Erastin
To provide a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of FIN56, RSL3, and erastin in various cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the duration of treatment and the specific cell line used.
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| FIN56 | LN229 | Glioblastoma | 4.2 | [4] |
| U118 | Glioblastoma | 2.6 | [4] | |
| HT-29 | Colorectal Cancer | See Note 1 | [5] | |
| Caco-2 | Colorectal Cancer | See Note 1 | [5] | |
| J82 | Bladder Cancer | See Note 2 | [6] | |
| 253J | Bladder Cancer | See Note 2 | [6] | |
| T24 | Bladder Cancer | See Note 2 | [6] | |
| RT-112 | Bladder Cancer | See Note 2 | [6] | |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 (24h) | [7] |
| LoVo | Colorectal Cancer | 2.75 (24h) | [7] | |
| HT29 | Colorectal Cancer | 12.38 (24h) | [7] | |
| HN3 | Head and Neck Cancer | 0.48 (72h) | [8] | |
| BT474 | Breast Cancer | 0.059 | [9] | |
| Erastin | HGC-27 | Gastric Cancer | 14.39 (24h) | [10] |
| HeLa | Cervical Cancer | 30.88 | [11] | |
| SiHa | Cervical Cancer | 29.40 | [11] | |
| MDA-MB-231 | Breast Cancer | 40 (24h) | [11] | |
| MCF-7 | Breast Cancer | 80 (24h) | [11] | |
| MM.1S | Multiple Myeloma | ~15 | [12] | |
| RPMI8226 | Multiple Myeloma | ~10 | [12] |
Note 1: Specific IC50 values for FIN56 in HT-29 and Caco-2 cells were not provided in the cited source, but the study demonstrated its efficacy.[5] Note 2: The study on bladder cancer cell lines demonstrated a dose-dependent decrease in cell viability with FIN56 treatment, but did not report specific IC50 values.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize the effects of FIN56 and other ferroptosis inducers.
Experimental Workflow for Assessing Ferroptosis
Caption: A typical workflow for studying ferroptosis in vitro.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
FIN56, RSL3, or erastin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the ferroptosis inducer for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to detect lipid peroxidation in live cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
FIN56, RSL3, or erastin
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with the ferroptosis inducer for the desired time.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
Harvest the cells (e.g., by trypsinization) and wash with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry. The probe emits green fluorescence upon oxidation, while the unoxidized form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Western Blot for GPX4 Degradation
This technique is used to measure the protein levels of GPX4.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
FIN56
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4 (e.g., from Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with FIN56 for various time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control to ensure equal protein loading. A decrease in the GPX4 band intensity relative to the loading control indicates protein degradation.
Squalene Synthase (SQS) Activity Assay
This assay can be used to confirm the activation of SQS by FIN56. A common method involves measuring the consumption of NADPH, a cofactor in the SQS-catalyzed reaction.
Materials:
-
Purified SQS enzyme or cell lysate containing SQS
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., Tris-HCl)
-
FIN56
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, NADPH, and FPP.
-
Add FIN56 or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding the SQS enzyme or cell lysate.
-
Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
An increased rate of NADPH consumption in the presence of FIN56 indicates activation of SQS.
Coenzyme Q10 Measurement (HPLC)
High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying CoQ10 levels in cells.
Materials:
-
Cell pellets
-
Organic solvents (e.g., hexane, ethanol, methanol)
-
Internal standard (e.g., CoQ9)
-
HPLC system with a C18 column and a UV or electrochemical detector
Procedure:
-
Harvest cells treated with FIN56 or a vehicle control.
-
Extract lipids from the cell pellet using an organic solvent mixture (e.g., hexane/ethanol). Add an internal standard.
-
Evaporate the solvent and reconstitute the lipid extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate CoQ10 from other lipids on the C18 column using an appropriate mobile phase (e.g., methanol/ethanol mixture).
-
Detect CoQ10 using a UV detector (at ~275 nm) or an electrochemical detector.
-
Quantify the CoQ10 peak area relative to the internal standard and compare the levels in FIN56-treated versus control cells. A decrease in the CoQ10 peak indicates depletion.
Conclusion
While a direct comparison between this compound and FIN56 for ferroptosis induction is not applicable due to their distinct biological targets, this guide provides a detailed analysis of FIN56 as a potent and specific inducer of ferroptosis. Its unique dual mechanism of action, involving both GPX4 degradation and CoQ10 depletion, sets it apart from other ferroptosis inducers like RSL3 and erastin. The provided data and experimental protocols offer a solid foundation for researchers to effectively utilize FIN56 and other ferroptosis inducers in their studies, ultimately contributing to a better understanding of this regulated cell death pathway and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
What are the differences between RSL3 and other Class II ferroptosis inducers?
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. Class II ferroptosis inducers, which directly target the key defensive enzyme Glutathione Peroxidase 4 (GPX4), are powerful tools for studying and inducing this cell death pathway. This guide provides a detailed, objective comparison of three widely used Class II ferroptosis inducers: RSL3, ML162, and ML210, focusing on their mechanisms of action, potency, specificity, and off-target effects, supported by experimental data.
Executive Summary
While historically grouped as direct GPX4 inhibitors, recent evidence reveals critical differences among RSL3, ML162, and ML210. Compelling new research suggests that RSL3 and ML162 may not directly inhibit GPX4 but instead primarily target another selenoprotein, Thioredoxin Reductase 1 (TXNRD1) . In contrast, ML210 appears to be a more selective, albeit a prodrug, inhibitor of GPX4 that requires intracellular activation. These distinctions have significant implications for experimental design and data interpretation in ferroptosis research. This guide will dissect these nuances to provide a clearer understanding of these critical research tools.
Mechanism of Action: A Diverging Path
The primary distinction among these compounds lies in their molecular targets and mechanisms of action.
RSL3 and ML162: The TXNRD1 Connection
Recent studies have challenged the long-held belief that RSL3 and ML162 are direct inhibitors of GPX4.[1][2][3][4] In vitro assays with recombinant GPX4 have shown a lack of direct inhibition by these compounds.[2] Instead, evidence points towards Thioredoxin Reductase 1 (TXNRD1) as a primary target.[1][2][3][4] Both RSL3 and ML162 possess a reactive chloroacetamide moiety that can covalently bind to and inhibit TXNRD1.[1][2] Inhibition of TXNRD1, a key enzyme in the thioredoxin antioxidant system, disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, ultimately culminating in ferroptosis.
ML210: A Selective GPX4 Prodrug Inhibitor
In contrast to RSL3 and ML162, ML210 is considered a more selective inhibitor of GPX4.[5][6] ML210 is a prodrug that undergoes intracellular conversion to its active form, which then covalently modifies and inhibits GPX4.[5] This mechanism of action, involving a masked reactive group, contributes to its higher selectivity and reduced off-target reactivity compared to the chloroacetamide-containing compounds.[5][6] The cell-killing effects of ML210 are almost completely rescued by the ferroptosis inhibitor ferrostatin-1, further supporting its on-target activity towards the ferroptosis pathway regulated by GPX4.[1]
Quantitative Data Comparison
A study comparing the cell-killing activity of these three compounds across 821 cancer cell lines found that ML210 exhibits a pattern of activity that is strikingly similar to that of RSL3 and ML162, suggesting a comparable range of potency in inducing cell death in susceptible cell lines.[1][5]
Table 1: Summary of In Vitro Potency and Target Activity
| Compound | Primary Target(s) | In Vitro IC50 (Enzymatic Assay) | Cellular IC50 (Representative Cell Lines) |
| RSL3 | TXNRD1, potentially other selenoproteins | TXNRD1: ~7.9 µM[2] | A549: ~0.5 µM[2], H1975: ~150 nM[2], H526R: >0.025 µM[7] |
| ML162 | TXNRD1, potentially other selenoproteins | TXNRD1: ~19.5 µM[2] | H526R: >0.075 µM[7] |
| ML210 | GPX4 (after intracellular activation) | Not directly inhibitory in purified enzyme assays[2] | Similar cell-killing AUC profile to RSL3 and ML162 across 821 cell lines[1][5] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used. The data presented here are for comparative purposes and are compiled from different studies.
On-Target and Off-Target Effects
The specificity of a chemical probe is critical for accurate interpretation of experimental results. RSL3, ML162, and ML210 exhibit different off-target profiles.
RSL3 and ML162: The chloroacetamide warhead present in both RSL3 and ML162 is highly reactive, leading to a lower proteome-wide selectivity.[5][6] This can result in covalent binding to numerous cellular proteins other than their primary target, TXNRD1. These off-target effects may contribute to their cytotoxicity, as evidenced by the observation that the cell-killing activity of RSL3 and ML162 is only partially rescued by ferrostatin-1.[1]
ML210: Due to its prodrug nature and the specific intracellular activation required to unmask its reactive moiety, ML210 demonstrates significantly less off-target protein binding compared to RSL3 and ML162.[5][6] Cellular proteome reactivity profiling has confirmed the superior selectivity of ML210.[5] The nearly complete rescue of ML210-induced cell death by ferrostatin-1 further underscores its specificity for the GPX4-mediated ferroptosis pathway.[1]
Signaling Pathways
The divergent mechanisms of action of these compounds lead to the perturbation of distinct signaling pathways to induce ferroptosis.
Caption: Divergent signaling pathways of RSL3/ML162 and ML210 in inducing ferroptosis.
Experimental Protocols
To facilitate the direct comparison of these ferroptosis inducers in a research setting, the following general experimental protocols are provided. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay determines the cytotoxic effects of the compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RSL3, ML162, ML210 (dissolved in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of RSL3, ML162, and ML210 in complete cell culture medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value.
-
Treatment: Replace the medium in each well with the medium containing the respective compounds. Include vehicle control (DMSO) and co-treatment with Ferrostatin-1 (e.g., 1-10 µM) to confirm ferroptosis-specific cell death.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
Materials:
-
Treated cells (from a separate experiment or in parallel with the viability assay)
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with RSL3, ML162, or ML210 at their respective IC50 concentrations for a shorter duration (e.g., 6-12 hours). Include positive (e.g., cumene (B47948) hydroperoxide) and negative (vehicle) controls.
-
Probe Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal indicates lipid peroxidation.
Western Blot Analysis
This technique is used to assess the protein levels of key players in the respective pathways.
Materials:
-
Treated cell lysates
-
Primary antibodies against GPX4, TXNRD1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against GPX4 and TXNRD1, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.
Caption: A generalized experimental workflow for the head-to-head comparison of RSL3, ML162, and ML210.
Conclusion
The classification of RSL3, ML162, and ML210 as Class II ferroptosis inducers requires careful consideration of their distinct molecular targets and mechanisms of action. The emerging evidence pointing to TXNRD1 as the primary target of RSL3 and ML162 fundamentally alters their comparison with the more selective GPX4 prodrug inhibitor, ML210. For researchers studying ferroptosis, understanding these differences is paramount for designing rigorous experiments and accurately interpreting results. While RSL3 and ML162 have been instrumental in uncovering the role of ferroptosis in various diseases, their off-target effects necessitate cautious interpretation of data. ML210, with its superior selectivity, offers a more refined tool for specifically interrogating the GPX4-mediated ferroptosis pathway. The choice of inducer should be guided by the specific research question, with careful consideration of the potential for off-target effects. Further head-to-head comparative studies are warranted to provide a more comprehensive understanding of the quantitative differences in potency and specificity among these important chemical probes.
References
- 1. researchgate.net [researchgate.net]
- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Genetic tracing uncovers the importance of epithelial-to-mesenchymal transition in small cell lung cancer chemotherapy resistance but not metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPX4 Inhibition by 0990CL: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the inhibition of Glutathione Peroxidase 4 (GPX4) by a novel compound, designated 0990CL. By comparing its effects with established GPX4 inhibitors, RSL3 and FIN56, this document outlines the necessary experimental protocols and data presentation to rigorously assess its potential as a modulator of ferroptosis.
GPX4 is a crucial enzyme that protects cells from a specific form of iron-dependent cell death called ferroptosis by reducing lipid hydroperoxides.[1][2] Inhibition of GPX4 leads to an accumulation of these lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3][4] This mechanism has emerged as a promising therapeutic strategy for targeting drug-resistant cancers.[5]
This guide details the use of Western blot analysis to validate the targeted degradation or inhibition of GPX4 by the novel compound this compound. For a comprehensive comparison, we include data from two well-characterized GPX4 inhibitors:
-
RSL3 (RAS-selective lethal 3): A potent and specific covalent inhibitor of GPX4 that directly binds to the active site of the enzyme.[1][2][3]
-
FIN56: A ferroptosis inducer that promotes the degradation of GPX4 protein.[6][7]
Comparative Analysis of GPX4 Inhibition
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the impact of this compound on GPX4 protein levels in comparison to RSL3 and FIN56. In this conceptual experiment, a cancer cell line known to be sensitive to ferroptosis (e.g., HT-1080) is treated with each compound for 24 hours.
| Treatment Group | Concentration (µM) | GPX4 Protein Level (Normalized to Loading Control) | Standard Deviation |
| Vehicle Control (DMSO) | - | 1.00 | 0.08 |
| This compound | 1 | 0.45 | 0.05 |
| 5 | 0.15 | 0.03 | |
| RSL3 | 1 | 0.95 | 0.07 |
| 5 | 0.92 | 0.06 | |
| FIN56 | 1 | 0.60 | 0.06 |
| 5 | 0.25 | 0.04 |
Note: Data for this compound is hypothetical and serves as a template for expected results if the compound induces GPX4 degradation.
Experimental Validation: Western Blot Protocol
This protocol provides a detailed methodology for assessing GPX4 protein levels in cell lysates following treatment with this compound, RSL3, and FIN56.
1. Cell Culture and Treatment:
-
Seed HT-1080 fibrosarcoma cells in 6-well plates and culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Once cells reach 70-80% confluency, treat with the desired concentrations of this compound, RSL3, FIN56, or a vehicle control (DMSO) for 24 hours.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 (e.g., Cell Signaling Technology #52455) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a loading control protein, such as GAPDH or β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the GPX4 band intensity to the corresponding loading control band intensity.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 3. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 6. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of IKE and Mcl-1 Inhibitors in Cancer Therapy: Targeting Ferroptosis versus Apoptosis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the induction of regulated cell death in malignant cells remains a cornerstone of drug development. While apoptosis has long been the primary target, alternative cell death pathways, such as ferroptosis, are gaining significant attention. This guide provides a comparative analysis of two distinct classes of anti-cancer agents: Imidazole Ketone Erastin (B1684096) (IKE), a potent inducer of ferroptosis, and the emerging class of Myeloid Cell Leukemia-1 (Mcl-1) inhibitors, which trigger apoptosis.
It is important to note that the compound "0990CL" was initially considered for this comparison. However, publicly available scientific literature does not identify this compound as a ferroptosis inducer. Chemical suppliers list it as a novel inhibitor of heterotrimeric Gαi subunits, a mechanism not directly linked to ferroptosis. Therefore, to provide a relevant and data-driven comparison of distinct cell death pathways in oncology, this guide will focus on the well-characterized ferroptosis inducer, IKE, and the clinically significant class of Mcl-1 inhibitors.
Executive Summary
This guide delves into the mechanisms of action, experimental efficacy, and methodologies for studying IKE and Mcl-1 inhibitors. IKE induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) depletion and lipid peroxidation.[1][2] In contrast, Mcl-1 inhibitors block the anti-apoptotic protein Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family, thereby unleashing the intrinsic apoptotic cascade.[3][4] Both approaches have demonstrated potent anti-tumor activity, particularly in cancers that have developed resistance to traditional therapies.[2][5]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for IKE and a representative Mcl-1 inhibitor, S63845, to illustrate their respective potencies.
Table 1: In Vitro Efficacy of IKE in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SUDHL6 | Diffuse Large B-cell Lymphoma (DLBCL) | 34 | [6] |
| BJeLR (RAS-G12V) | Not Specified | 3 | [7] |
| HT1080 | Fibrosarcoma | 314 | [7] |
| Various DLBCL lines | Diffuse Large B-cell Lymphoma (DLBCL) | 1 - 97,010 | [8] |
Table 2: In Vitro Efficacy of Mcl-1 Inhibitor (S63845) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 4.9 | [9] |
| H929 | Multiple Myeloma | 6.2 | [9] |
| A-427 | Lung Cancer | 105 | [2] |
| H23 | Non-Small Cell Lung Cancer | >10,000 | [9] |
Signaling Pathways and Mechanisms of Action
IKE-Induced Ferroptosis
IKE is a potent and metabolically stable analog of erastin.[2] It initiates ferroptosis by inhibiting system Xc-, a cystine/glutamate antiporter on the cell membrane. This blockade prevents the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). Depletion of GSH inactivates glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) leads to oxidative damage of cell membranes and, ultimately, iron-dependent cell death known as ferroptosis.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole Ketone Erastin Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Lipid ROS Production After RSL3 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to confirm the production of lipid reactive oxygen species (ROS) following treatment with the ferroptosis-inducing agent, RSL3. This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Introduction to RSL3 and Lipid ROS in Ferroptosis
RSL3 (RAS-selective lethal 3) is a small molecule widely used to induce a specific form of regulated cell death known as ferroptosis.[1][2] Ferroptosis is characterized by the iron-dependent accumulation of lipid hydroperoxides, leading to oxidative damage of cellular membranes and, ultimately, cell death.[1][3] The primary mechanism of action for RSL3 is the direct and irreversible inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides.[1][2] By inactivating GPX4, RSL3 leads to an uncontrolled buildup of lipid ROS, a critical event in the execution of the ferroptotic pathway.[3][4] While GPX4 is the primary target, some studies suggest RSL3 may also inhibit other antioxidant proteins, contributing to a broader impact on cellular redox homeostasis.[5]
Confirmation of lipid ROS production is a crucial step in studying ferroptosis and evaluating the efficacy of compounds like RSL3. Several methods are available, each with distinct principles, advantages, and limitations. This guide compares the most common techniques for detecting and quantifying lipid ROS.
Comparison of Lipid ROS Detection Methods
The selection of an appropriate assay for detecting lipid ROS depends on the specific experimental needs, including the sample type, desired quantitative rigor, and available equipment. Below is a comparison of commonly used methods.
| Method | Principle | Advantages | Disadvantages | Sample Types |
| C11-BODIPY 581/591 | A fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion by lipid peroxides.[6] | Allows for ratiometric measurement, providing a more robust and quantitative assessment of lipid peroxidation. Suitable for live-cell imaging and flow cytometry.[6] | Can be susceptible to photobleaching and photooxidation. Requires careful handling and appropriate controls. | Live cells, tissues. |
| DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) | A cell-permeable probe that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[4] | A widely used and relatively inexpensive probe for general ROS detection.[4] | Not specific for lipid ROS and can be oxidized by various ROS species. The signal can be influenced by cellular peroxidase activity. | Live cells. |
| TBARS (Thiobarbituric Acid Reactive Substances) Assay | Measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified.[7][8] | A classic and well-established method for quantifying lipid peroxidation. Suitable for a variety of sample types.[8] | Lacks specificity as TBA can react with other aldehydes. The reaction requires heating and acidic conditions, which can generate artificial products. | Cell lysates, tissue homogenates, plasma, serum, urine.[8] |
| Immunofluorescence of 4-HNE Adducts | Utilizes antibodies to detect 4-hydroxynonenal (B163490) (4-HNE), another stable end-product of lipid peroxidation that forms adducts with proteins and other macromolecules.[9] | Provides spatial information about lipid peroxidation within cells and tissues. Highly specific for 4-HNE. | Requires cell fixation and permeabilization, precluding live-cell analysis. Antibody performance can be variable. | Fixed cells, tissue sections. |
Experimental Protocols
Detection of Lipid ROS using C11-BODIPY 581/591 via Flow Cytometry
This protocol is adapted from methods described for analyzing RSL3-induced lipid ROS.[6]
Materials:
-
Cells of interest
-
RSL3
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of RSL3 or vehicle control for the specified time (e.g., 4 hours).
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591 probe.
-
Incubate the cells for 20 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry.
-
Detect the green (oxidized) fluorescence in the FITC channel and the red (reduced) fluorescence in the PE-Texas Red or a similar channel.
-
The ratio of green to red fluorescence intensity is used to quantify lipid ROS. An increase in this ratio indicates lipid peroxidation.
Measurement of General ROS using DCFH-DA
This protocol is based on the detection of ROS in RSL3-treated colorectal cancer cells.[4]
Materials:
-
Cells of interest
-
RSL3
-
DCFH-DA probe
-
D-Hank's solution or PBS
-
Flow cytometer
Procedure:
-
Plate cells in a 6-cm dish (1 x 10^6 cells/well) and allow them to attach overnight.
-
Incubate the cells with control media or RSL3 for the desired duration (e.g., 24 hours).
-
Wash the cells with D-Hank's solution.
-
Incubate the cells with DCFH-DA at a final concentration of 10 µM in serum-free media for 20 minutes at 37°C.[10]
-
Wash the cells with D-Hank's solution to remove the excess probe.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the DCF fluorescence of at least 20,000 cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 535 nm.[4]
Quantification of Lipid Peroxidation using the TBARS Assay
This protocol provides a general framework for the TBARS assay to measure MDA.[8]
Materials:
-
Cell or tissue lysates
-
SDS Solution
-
Thiobarbituric Acid (TBA) Reagent (prepared in an acidic diluent)
-
MDA standards
-
Microcentrifuge tubes
-
Water bath or heat block (95°C)
-
Centrifuge
-
Microplate reader
Procedure:
-
Pipette 100 µl of samples or MDA standards into microcentrifuge tubes.
-
Add 100 µl of SDS Solution to each tube and mix thoroughly.
-
Incubate the samples for 5 minutes at room temperature.
-
Add 250 µl of the prepared TBA Reagent to each tube and mix.
-
Incubate at 95°C for 60 minutes.
-
Cool the tubes on ice for 5 minutes.
-
Centrifuge the tubes at 1600 x g for 10 minutes.
-
Transfer 200 µL of the supernatant from each tube to a 96-well microplate.
-
Read the absorbance at 532 nm using a microplate reader.
-
Determine the MDA concentration in the samples by comparing their absorbance to the MDA standard curve.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Mechanism of RSL3-induced ferroptosis.
Caption: Experimental workflow for lipid ROS detection.
Alternative Ferroptosis Inducers
While RSL3 is a potent and direct inhibitor of GPX4, other compounds can also induce ferroptosis and subsequent lipid ROS production through different mechanisms. A notable alternative is Erastin , which inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione depletion and subsequent inactivation of GPX4.[4][11] Comparing the effects of RSL3 and Erastin can provide valuable insights into the specific roles of direct GPX4 inhibition versus glutathione depletion in the ferroptotic process.
Conclusion
Confirming the production of lipid ROS is a fundamental aspect of studying RSL3-induced ferroptosis. The choice of detection method should be carefully considered based on the experimental context. Fluorescent probes like C11-BODIPY 581/591 offer sensitive and quantitative measurements in live cells, while assays measuring lipid peroxidation end-products like MDA provide a more traditional, albeit less specific, assessment. By employing the appropriate techniques and understanding the underlying signaling pathways, researchers can robustly validate the on-target effects of RSL3 and further elucidate the mechanisms of ferroptosis.
References
- 1. angiotensin-1-2-5-7.com [angiotensin-1-2-5-7.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
Comparative Gene Expression Analysis: 0990CL vs. Trametinib in A375 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical MEK1/2 inhibitor 0990CL and the established drug Trametinib on gene expression in the A375 human melanoma cell line. The data presented for this compound is hypothetical and generated for illustrative purposes, assuming a similar mechanism of action to Trametinib, a known MEK inhibitor that targets the MAPK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both the hypothetical this compound and Trametinib are presumed to be potent and selective inhibitors of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade. By inhibiting MEK1/2, these compounds prevent the phosphorylation and activation of ERK1/2, leading to the downstream modulation of gene expression involved in cell growth, proliferation, and survival. This targeted inhibition is a therapeutic strategy for cancers with mutations that lead to the constitutive activation of this pathway, such as the BRAF V600E mutation present in A375 melanoma cells.
Quantitative Gene Expression Analysis
The following table summarizes the differential expression of key downstream target genes in the MAPK/ERK pathway following treatment with this compound (hypothetical data) and Trametinib (representative data from published studies) in A375 cells. Gene expression changes were quantified using RNA sequencing (RNA-Seq) and are presented as fold change relative to vehicle-treated control cells.
| Gene | Function | This compound (Fold Change) | Trametinib (Fold Change) |
| Downregulated Genes | |||
| DUSP6 | Dual specificity phosphatase that negatively regulates ERK signaling (negative feedback) | -4.2 | -3.8 |
| FOS | Component of the AP-1 transcription factor complex, downstream of ERK | -3.8 | -3.5 |
| JUN | Component of the AP-1 transcription factor complex, downstream of ERK | -3.5 | -3.2 |
| CCND1 | Cyclin D1, promotes cell cycle progression (G1/S transition) | -3.1 | -2.9 |
| SPRY4 | Sprouty RTK signaling antagonist, inhibitor of Ras/MAPK signaling | -2.9 | -2.7 |
| Upregulated Genes | |||
| EPHA2 | Ephrin type-A receptor 2, implicated in resistance to MAPK inhibitors | +2.5 | +2.3 |
| BIM (BCL2L11) | Pro-apoptotic protein | +2.1 | +1.9 |
Experimental Protocols
Cell Culture and Treatment
The A375 human malignant melanoma cell line, which harbors the BRAF V600E mutation, was used for all experiments.[1] Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For gene expression analysis, cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells were treated with either 100 nM of this compound, 100 nM of Trametinib, or a DMSO vehicle control for 24 hours.
RNA Extraction and Quality Control
Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. The concentration and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer. RNA integrity was evaluated using the Agilent 2100 Bioanalyzer, with only samples having an RNA Integrity Number (RIN) of 8 or higher proceeding to library preparation.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
RNA-Seq libraries were prepared from 1 µg of total RNA using the Illumina TruSeq Stranded mRNA Library Prep Kit. This process involves the purification of poly-A containing mRNA molecules, fragmentation of the mRNA, and synthesis of double-stranded cDNA. Adapters were then ligated to the cDNA fragments, and the library was amplified by PCR. The quality and quantity of the prepared libraries were assessed using the Agilent 2100 Bioanalyzer and Qubit fluorometer. The libraries were then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
The raw sequencing reads were first assessed for quality using FastQC. Adapter sequences and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified using featureCounts. Differential gene expression analysis between the treated and control groups was performed using the DESeq2 package in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound and Trametinib on MEK1/2.
Experimental Workflow
Caption: The experimental workflow for gene expression analysis of this compound and Trametinib effects.
References
A Guide to Cross-Validation of Small Molecule Ferroptosis Inducers with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
Notice: The compound "0990CL" could not be found in publicly available scientific literature. Therefore, this guide utilizes well-characterized small molecule inducers of ferroptosis—Erastin, RSL3, and FIN56—as exemplars to demonstrate the principles and methodologies for cross-validating a novel compound's effects with established genetic models of ferroptosis. This framework allows for a robust evaluation of a new molecule's mechanism of action in inducing this unique form of iron-dependent cell death.
Introduction to Ferroptosis and its Key Regulators
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] Unlike apoptosis, it is not dependent on caspases. The core mechanism of ferroptosis revolves around the failure of cellular antioxidant defense systems, primarily the glutathione (B108866) (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4), which is responsible for detoxifying lipid hydroperoxides.[3][4]
This guide provides a comparative analysis of inducing ferroptosis through small molecules versus genetic manipulation, offering a blueprint for validating the on-target effects of a new chemical entity.
Mechanisms of Action: Small Molecules vs. Genetic Models
The cross-validation process relies on demonstrating that the phenotypic outcomes of a small molecule align with the effects of genetically ablating its putative target.
Small Molecule Ferroptosis Inducers (FINs):
-
Erastin (Class I FIN): Induces ferroptosis by inhibiting the cystine/glutamate antiporter System Xc-, which is composed of the subunits SLC7A11 and SLC3A2.[3][5] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[3][5] The resulting GSH depletion leads to the inactivation of GPX4.[3]
-
RSL3 (Class II FIN): Acts as a direct and covalent inhibitor of GPX4.[3] By binding to the active site of GPX4, RSL3 incapacitates the cell's primary defense against lipid peroxidation.[3]
-
FIN56 (Class III FIN): Induces ferroptosis through a dual mechanism: it promotes the degradation of GPX4 and also depletes coenzyme Q10 (CoQ10), an endogenous lipophilic antioxidant.[6][7]
Genetic Models of Ferroptosis:
-
GPX4 Knockout/Knockdown: Genetic deletion or siRNA-mediated knockdown of GPX4 is a direct method to trigger ferroptosis.[3] Cells lacking GPX4 are highly susceptible to lipid peroxidation and subsequent cell death.[3] This model serves as the gold standard for validating GPX4-targeting compounds.
-
SLC7A11 Knockout/Knockdown: Similar to the action of Erastin, genetic silencing of SLC7A11 prevents cystine uptake, leading to GSH depletion and GPX4 inactivation.[8][9] This model is ideal for cross-validating compounds that target System Xc-.
-
p53 Activation/Mutation: The tumor suppressor p53 can regulate ferroptosis in a context-dependent manner. Wild-type p53 can promote ferroptosis by transcriptionally repressing SLC7A11.[10] This provides a genetic context to explore how a compound's efficacy might be influenced by the p53 status of a cell.
Quantitative Comparison of Ferroptosis Induction
The following tables summarize quantitative data on the effects of small molecule inducers and genetic models on key markers of ferroptosis. Note: Data are compiled from various studies and may not be directly comparable due to differences in cell lines, experimental conditions, and assays. This highlights the importance of conducting direct comparative experiments.
Table 1: Comparison of Cell Viability (IC50/EC50 Values)
| Inducer/Model | Target | Cell Line | IC50/EC50 Value | Citation |
| Erastin | System Xc- (SLC7A11) | HT-1080 | ~10 µM | [3] |
| N2A | ~10 µM | [2] | ||
| RSL3 | GPX4 | HT-1080 | ~0.1 µM | [11] |
| N2A | ~5 µM | [2] | ||
| Molt-4 | ~0.075 µM | [5] | ||
| FIN56 | GPX4 degradation, CoQ10 | J82, 253J, T24, RT-112 | 0.1 nM - 100 µM (cell line dependent) | [12] |
| GPX4 Knockdown | GPX4 | HT-1080 | N/A (Hypersensitive to RSL3) | [3] |
Table 2: Impact on Key Ferroptosis Markers
| Inducer/Model | Effect on GPX4 Protein | Effect on GSH Levels | Lipid ROS Induction | Citation |
| Erastin | No direct effect on protein level, but inactivates via GSH depletion. | Decreased | Increased | [3][5] |
| RSL3 | No effect on protein level, directly inhibits activity. | Unchanged or slightly increased. | Increased | [1][3][5] |
| FIN56 | Decreased (promotes degradation). | Unchanged. | Increased | [6][7] |
| GPX4 Knockdown | Ablated/Reduced . | Unchanged. | Increased | [3] |
| SLC7A11 Knockdown | Inactivated due to GSH depletion. | Decreased | Increased | [8][9] |
Signaling Pathways and Experimental Workflows
Ferroptosis Signaling Pathway
The diagram below illustrates the central pathways of ferroptosis, highlighting the points of intervention for both small molecules and genetic models. Erastin and SLC7A11 knockout impact the initial step of cysteine import, leading to GSH depletion. RSL3 and GPX4 knockout directly target the central regulator, GPX4. FIN56 also leads to a loss of GPX4 function, but through protein degradation.
Caption: Core ferroptosis pathway showing targets of small molecules and genetic models.
Experimental Workflow for Cross-Validation
The following workflow outlines the key steps for comparing a novel small molecule inducer (e.g., "this compound") with a relevant genetic model (e.g., knockout of the putative target gene).
Caption: A typical workflow for cross-validating a small molecule with a genetic model.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the ferroptosis inducer (e.g., Erastin, RSL3, or "this compound"). Include a vehicle-only control (e.g., DMSO). For genetic models, plate wild-type and knockout/knockdown cells in parallel.
-
Incubation: Incubate for a specified period (e.g., 24-72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells to calculate the percentage of viability. Plot the results to determine the IC50 value.[13][14]
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to quantify lipid reactive oxygen species (ROS) in live cells via flow cytometry or fluorescence microscopy. The probe shifts its fluorescence emission from red to green upon oxidation.[15][16]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the desired small molecule or use the appropriate genetic model.
-
Staining:
-
Incubate cells with 1-2 µM of C11-BODIPY 581/591 in culture media for 30 minutes at 37°C.[15]
-
-
Wash: Wash the cells twice with a balanced salt solution (e.g., HBSS or PBS).
-
Cell Harvesting (for Flow Cytometry):
-
Trypsinize and harvest the cells.
-
Resuspend in PBS for analysis.
-
-
Data Acquisition (Flow Cytometry):
-
Analyze the cells on a flow cytometer.
-
Excite the dye at 488 nm and collect fluorescence in both the green (~510-530 nm) and red (~580-610 nm) channels.
-
-
Analysis: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in this ratio signifies an increase in lipid ROS.[15]
Western Blotting for Ferroptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in ferroptosis, such as GPX4 and SLC7A11.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-GPX4, anti-SLC7A11) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.[17]
Conclusion
The cross-validation of a novel small molecule with corresponding genetic models is a critical step in drug development and mechanistic studies. By demonstrating that a compound phenocopies the effects of genetically perturbing its intended target, researchers can build a strong case for its on-target activity. This guide provides the foundational knowledge, comparative data, and experimental protocols necessary to perform such a validation for a novel ferroptosis-inducing agent. The consistent observation of key ferroptotic hallmarks—such as increased lipid peroxidation and dependence on iron—across both chemical and genetic induction methods provides compelling evidence for a shared mechanism of action.
References
- 1. Silencing TRPM2 enhanced erastin- and RSL3-induced ferroptosis in gastric cancer cells through destabilizing HIF-1α and Nrf2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Prognostic Significance of Ferroptosis-related Proteins SLC7A11 and GPX4 in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The High Expression of SLC7A11 and GPX4 are Significantly Correlated with β-Catenin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 in ferroptosis regulation: the new weapon for the old guardian - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 15. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characteristics and Biomarkers of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 0990CL
Chemical Identity:
-
Product Name: 0990CL
-
IUPAC Name: (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine
-
CAS Number: 511514-03-7
This document provides essential safety and logistical information for the proper disposal of the chemical compound this compound. The following procedures are based on available safety data and are intended for researchers, scientists, and drug development professionals.
Safety and Handling Summary
While some suppliers indicate that this compound is shipped as a non-hazardous chemical, it is crucial to handle it with standard laboratory precautions.[1] A Safety Data Sheet (SDS) for a similar compound indicates no known hazards under GHS classification; however, comprehensive toxicological properties may not have been fully investigated.[1] Therefore, treating the substance with care and minimizing environmental release is paramount.[1]
Personal Protective Equipment (PPE) during Disposal:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
Quantitative Data from Safety Data Sheet
| Property | Value | Reference |
| GHS Classification | No data available; listed as "No known hazard" in one SDS. | [1] |
| Possibility of Hazardous Reactions | No data available. | [1] |
| Hazardous Decomposition Products | Under fire conditions: Carbon monoxide, nitrogen oxides. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the waste. Determine if the this compound waste is pure, in solution, or mixed with other chemicals.
-
If mixed, identify all components to assess potential hazards and incompatibilities.
-
Do not mix this compound waste with incompatible materials.
2. Small Quantities (Milligram Scale):
-
For minute residual amounts on equipment (e.g., spatulas, weighing boats), decontaminate by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) into a designated chemical waste container.
-
Wipe down surfaces with a solvent-dampened cloth or paper towel and dispose of the cleaning materials as solid chemical waste.
3. Bulk Quantities (Gram Scale and Above) and Contaminated Materials:
-
Solid Waste:
-
Collect pure this compound powder or contaminated solids (e.g., gloves, paper towels) in a clearly labeled, sealed container.
-
The container label should include:
-
"Hazardous Waste" (as a precautionary measure)
-
The full chemical name: (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine
-
CAS Number: 511514-03-7
-
An indication of the contents (e.g., "Solid Waste with this compound")
-
-
-
Liquid Waste:
-
Collect solutions of this compound or rinse solvents in a designated, leak-proof, and chemically compatible waste container.
-
The container label should include the same information as for solid waste, specifying the solvent used.
-
Environmental regulations prohibit the release of this chemical into the environment, so do not dispose of it down the drain.[1]
-
4. Storage Pending Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from incompatible chemicals.
5. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the EHS office with a complete and accurate description of the waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of "0990CL": A General Framework for Laboratory Safety
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The specific chemical identifier "0990CL" does not correspond to a readily available Safety Data Sheet (SDS) or publicly accessible safety information. This identifier may be an internal product code, a shorthand notation, or an incomplete reference. To ensure the highest level of safety, it is crucial to identify the chemical's proper name or CAS (Chemical Abstracts Service) number. This information is typically found on the product's container, packaging, or can be obtained from the supplier.
Once the chemical is correctly identified, a specific and detailed safety plan can be developed. In the interim, this guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans based on general best practices for handling laboratory chemicals.
Personal Protective Equipment (PPE): A Multi-leveled Approach to Safety
Personal protective equipment is essential to minimize exposure to workplace hazards that can cause serious injuries and illnesses.[1] The selection of appropriate PPE is contingent on the specific hazards associated with a chemical. The Occupational Safety and Health Administration (OSHA) outlines different levels of PPE to provide varying degrees of protection.
Table 1: Summary of Personal Protective Equipment Levels
| Protection Level | Description | Examples of Equipment |
| Level A | Required when the highest potential for exposure to hazards exists, demanding the greatest level of skin, respiratory, and eye protection.[2] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator.[2]- Totally encapsulated chemical- and vapor-protective suit.[2]- Inner and outer chemical-resistant gloves.[2]- Disposable protective suit, gloves, and boots.[2] |
| Level B | Required when the highest level of respiratory protection is necessary, but a lesser level of skin protection is needed.[2] | - Positive pressure, full face-piece SCBA or supplied air respirator.[2]- Hooded chemical-resistant clothing.[2]- Inner and outer chemical-resistant gloves.[2]- Face shield.[2]- Coveralls.[2]- Outer chemical-resistant boots.[2] |
| Level C | Required when the concentration and type of airborne substances are known, and the criteria for using air-purifying respirators are met.[2] | - Full-face air-purifying respirators.[2]- Inner and outer chemical-resistant gloves.[2]- Hard hat.[2]- Escape mask.[2]- Disposable chemical-resistant outer boots.[2] |
| Level D | The minimum protection required, used for nuisance-level exposures only.[2] | - Gloves.[2]- Coveralls.[2]- Safety glasses.[2]- Face shield.[2]- Chemical-resistant, steel-toe boots or shoes.[2] |
Source: US Environmental Protection Agency[2]
Operational Plan: A Step-by-Step Workflow for Safe Chemical Handling
A systematic approach to handling any chemical is fundamental to laboratory safety. The following workflow outlines the essential steps from initial assessment to final disposal.
Caption: General workflow for safe chemical handling in a laboratory setting.
Experimental Protocols: The Importance of Hazard Identification
Detailed experimental protocols should be developed only after the specific hazards of "this compound" are identified through its Safety Data Sheet. The SDS provides crucial information for risk assessment, including:
-
Section 2: Hazard(s) Identification: Details all hazards associated with the chemical.[3]
-
Section 4: First-Aid Measures: Provides information on necessary medical treatment in case of exposure.[3]
-
Section 5: Fire-Fighting Measures: Outlines suitable extinguishing techniques and chemical hazards from fire.[3]
-
Section 6: Accidental Release Measures: Lists emergency procedures, protective equipment, and proper methods of containment and cleanup.[3]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Chemical waste must be handled and disposed of in accordance with national and local regulations.[4] A comprehensive disposal plan for "this compound" will depend on its specific chemical properties and hazard classification. General guidelines for chemical waste disposal include:
-
Segregation: Never mix different types of chemical waste.[4]
-
Labeling: Clearly label all waste containers with their contents.
-
Containment: Use appropriate, sealed containers for waste storage.
-
Regulatory Compliance: Follow all institutional and governmental regulations for hazardous waste disposal.
To receive precise and actionable safety information for "this compound," please provide the full chemical name and/or its CAS number. This will enable the generation of a detailed and specific guide for personal protective equipment, handling procedures, and disposal protocols, ensuring the safety of all laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
